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Core Science & Biosynthesis

Foundational

physicochemical properties of anilinium iodide for photovoltaics

Abstract The rapid evolution of perovskite photovoltaics has spurred intensive research into novel materials that can enhance device efficiency and stability. Among these, organic spacer cations have emerged as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rapid evolution of perovskite photovoltaics has spurred intensive research into novel materials that can enhance device efficiency and stability. Among these, organic spacer cations have emerged as a critical component in the engineering of multidimensional perovskite structures. This technical guide provides a comprehensive overview of the physicochemical properties of anilinium iodide and its application in the field of photovoltaics. We will delve into its synthesis, crystal structure, solubility, optical and electronic properties, and thermal stability. Furthermore, this guide will explore the pivotal role of anilinium iodide in the formation of 2D/3D perovskite heterostructures and as a surface passivating agent to mitigate defects and enhance the performance and longevity of perovskite solar cells. Detailed experimental protocols for the synthesis and characterization of anilinium iodide are also provided to facilitate further research and development in this exciting area.

Introduction: The Rise of Anilinium Iodide in Perovskite Photovoltaics

The unprecedented rise in power conversion efficiencies of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. However, the long-term stability of conventional 3D perovskite materials remains a significant hurdle for commercialization. The introduction of bulky organic cations to form 2D/3D perovskite heterostructures has proven to be an effective strategy to address this challenge. Anilinium iodide (C₆H₅NH₃I), with its aromatic nature, presents unique electronic and structural properties that make it a compelling candidate as a spacer cation and surface passivating agent.[1] Its incorporation can influence the perovskite film's morphology, crystallinity, and electronic landscape, ultimately leading to enhanced device performance and stability.[2][3] This guide aims to provide researchers and scientists with a detailed understanding of the fundamental properties of anilinium iodide and its practical application in the fabrication of high-performance PSCs.

Synthesis and Purification of Anilinium Iodide

The synthesis of high-purity anilinium iodide is crucial for achieving reproducible and high-performance perovskite solar cells. The most common method involves the acid-base reaction between aniline and hydroiodic acid.

Experimental Protocol: Synthesis of Anilinium Iodide

Materials:

  • Aniline (C₆H₅NH₂) (≥99.5%)

  • Hydroiodic acid (HI) (57 wt. % in H₂O, stabilized)

  • Diethyl ether ((C₂H₅)₂O)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of aniline in a suitable solvent like ethanol.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a stoichiometric equivalent of hydroiodic acid dropwise to the aniline solution. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.

  • After the complete addition of hydroiodic acid, continue stirring the mixture in the ice bath for another 1-2 hours to ensure the reaction goes to completion.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • The crude anilinium iodide product can be precipitated by adding an anti-solvent like diethyl ether.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • For further purification, recrystallize the anilinium iodide from a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether.

  • Dry the purified anilinium iodide crystals under vacuum at a moderate temperature (e.g., 60 °C) for several hours to remove any residual solvent.

Diagram of the Synthesis Workflow:

cluster_synthesis Anilinium Iodide Synthesis s1 Dissolve Aniline in Ethanol s2 Cool to 0-5 °C s1->s2 s3 Slowly Add Hydroiodic Acid s2->s3 s4 Stir for 1-2 hours s3->s4 s5 Precipitate with Diethyl Ether s4->s5 s6 Vacuum Filtration s5->s6 s7 Wash with Cold Diethyl Ether s6->s7 s8 Recrystallize s7->s8 s9 Dry under Vacuum s8->s9

Caption: Workflow for the synthesis and purification of anilinium iodide.

Physicochemical Properties of Anilinium Iodide

A thorough understanding of the physicochemical properties of anilinium iodide is fundamental to controlling its behavior in perovskite formulations.

Crystal Structure

Table 1: Crystallographic Data for 2,4,6-trimethylanilinium iodide

ParameterValue
Chemical FormulaC₉H₁₄N⁺·I⁻
Crystal SystemOrthorhombic
Space GroupP n m a
a (Å)17.814 (2)
b (Å)6.8175 (8)
c (Å)8.7449 (11)
Volume (ų)1062.0 (2)
Z4
Calculated Density (Mg m⁻³)1.646

Data obtained for a derivative, 2,4,6-trimethylanilinium iodide, and serves as a close approximation.[4]

Diagram of a Generic Anilinium Iodide Crystal Packing:

Caption: Schematic of hydrogen bonding interactions in an anilinium iodide crystal lattice.

Solubility

The solubility of anilinium iodide in various solvents is a critical parameter for the preparation of perovskite precursor solutions. While extensive quantitative data is limited, qualitative observations indicate its solubility in polar aprotic solvents commonly used in perovskite fabrication.

Table 2: Solubility of Anilinium Iodide in Common Solvents

SolventFormulaQualitative Solubility
WaterH₂OSoluble[4]
N,N-DimethylformamideC₃H₇NOReportedly Soluble
Dimethyl SulfoxideC₂H₆OSReportedly Soluble
γ-ButyrolactoneC₄H₆O₂Limited Information
N-Methyl-2-pyrrolidoneC₅H₉NOLimited Information
Optical and Electronic Properties

The optical properties of anilinium iodide are influenced by the electronic transitions within the anilinium cation and the iodide anion. The anilinium cation, containing a phenyl ring, exhibits absorption in the UV region.[5] The iodide anion also has characteristic absorption peaks in the UV spectrum.[6]

Table 3: Key Optical and Electronic Parameters

PropertyValue/RangeNotes
UV-Vis Absorption
Aniline~230 nm, ~280 nmIn various solvents.[5]
Iodide Ion~193 nm, ~226 nmIn aqueous solution.[6]
Optical Bandgap Not explicitly reportedExpected to be wide due to the individual components' properties.
pKa of Anilinium ion 4.596In water, indicating it is a weak acid.[4]
Thermal Stability

The thermal stability of anilinium iodide is a crucial factor for the long-term operational stability of perovskite solar cells, as they can experience elevated temperatures during operation. Thermogravimetric analysis (TGA) of anilinium iodide salts has shown that their thermal degradation is influenced by substituents on the aryl ring, with electron-withdrawing groups promoting thermal degradation.[7] For unsubstituted anilinium iodide, the decomposition temperature is a key parameter for device fabrication and operation protocols.

Role of Anilinium Iodide in Photovoltaics

Anilinium iodide plays a multifaceted role in enhancing the performance and stability of perovskite solar cells, primarily through the formation of 2D/3D heterostructures and surface passivation.

Formation of 2D/3D Perovskite Heterostructures

The incorporation of bulky anilinium cations into the perovskite precursor solution leads to the in-situ formation of a 2D perovskite layer (e.g., (C₆H₅NH₃)₂PbI₄) on top of or between the grains of the 3D perovskite (e.g., MAPbI₃ or FAPbI₃).[1] This 2D layer acts as a protective barrier against environmental factors like moisture, thereby enhancing the long-term stability of the device.[2][3]

Diagram of a 2D/3D Perovskite Heterostructure:

cluster_device Perovskite Solar Cell Structure HTL Hole Transport Layer (HTL) Perovskite_3D 3D Perovskite (e.g., MAPbI₃) Perovskite_3D->HTL Perovskite_2D 2D Perovskite ((C₆H₅NH₃)₂PbI₄) Perovskite_2D->Perovskite_3D ETL Electron Transport Layer (ETL) ETL->Perovskite_2D Contact Conductive Contact Contact->ETL

Caption: Layered architecture of a perovskite solar cell incorporating a 2D anilinium-based perovskite layer.

Surface Passivation

Perovskite films fabricated via solution processing often suffer from a high density of surface defects, such as halide vacancies, which act as non-radiative recombination centers and degrade device performance. Anilinium iodide can effectively passivate these surface defects. The anilinium cations can interact with undercoordinated lead ions, while the iodide ions can fill halide vacancies, thus reducing trap states and suppressing non-radiative recombination.[3] This leads to an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

Diagram of the Surface Passivation Mechanism:

cluster_passivation Surface Passivation by Anilinium Iodide Perovskite Perovskite Surface (with defects) Defect1 Pb²⁺ (undercoordinated) Perovskite->Defect1 Defect2 I⁻ Vacancy Perovskite->Defect2 Anilinium Anilinium⁺ Anilinium->Defect1 Passivates Iodide Iodide⁻ Iodide->Defect2 Fills

Caption: Anilinium iodide passivates surface defects on the perovskite film.

Characterization Techniques for Anilinium Iodide and Perovskite Films

A suite of characterization techniques is essential to evaluate the properties of anilinium iodide and its impact on perovskite films.

Table 4: Recommended Characterization Techniques

PropertyTechnique(s)Information Obtained
Purity and Composition Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental AnalysisConfirmation of chemical structure and purity.
Crystal Structure X-ray Diffraction (XRD)Crystal phase identification, lattice parameters, and crystallinity.
Morphology Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)Film uniformity, grain size, and surface roughness.
Optical Properties UV-Vis Spectroscopy, Photoluminescence (PL) SpectroscopyLight absorption and emission characteristics, bandgap estimation.
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Decomposition temperature and phase transition temperatures.[8][9][10]
Device Performance Current-Voltage (J-V) Measurement, External Quantum Efficiency (EQE)Solar cell efficiency, Voc, Jsc, FF, and spectral response.

Conclusion and Future Outlook

Anilinium iodide has demonstrated significant potential as a key material in advancing the efficiency and stability of perovskite solar cells. Its role as a bulky spacer cation in the formation of robust 2D/3D perovskite heterostructures and as an effective surface passivating agent addresses some of the most critical challenges facing perovskite technology. The ability to fine-tune the optoelectronic properties and enhance the environmental resilience of perovskite films through the incorporation of anilinium iodide opens up new avenues for device engineering.

Future research should focus on obtaining a more comprehensive and quantitative understanding of the physicochemical properties of anilinium iodide, including its precise solubility in a wider range of solvents and its detailed crystallographic structure. Furthermore, exploring derivatives of anilinium iodide with tailored electronic and steric properties could lead to even greater improvements in perovskite solar cell performance and stability, paving the way for the commercial viability of this promising photovoltaic technology.

References

  • Problem 2 - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • (PDF) Anilinium iodide as bulky cation in 2D/3D perovskite - ResearchGate. (n.d.). Retrieved from [Link]

  • Aniline, N-methyl- + Dimethyl Sulfoxide - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]

  • Amines - NCERT. (n.d.). Retrieved from [Link]

  • Anilinium chloride - Wikipedia. (2023). Retrieved from [Link]

  • Designing and Synthesis of Novel Dimethyl Formamide-Like Ionic Liquid and Its Applications as a - Asian Publication Corporation. (n.d.). Retrieved from [Link]

  • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt | JACS Au - ACS Publications. (2022). Retrieved from [Link]

  • Anilinium iodide | C6H8IN | CID 24192279 - PubChem. (n.d.). Retrieved from [Link]

  • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt - PMC - NIH. (n.d.). Retrieved from [Link]

  • p-IODOANILINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • TGA analysis for the degradation of anilinium iodide salts, supporting... - ResearchGate. (n.d.). Retrieved from [Link]

  • there are 524007 entries in the selection - Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. (n.d.). Retrieved from [Link]

  • UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Influence of Annealing and Composition on the Crystal Structure of Mixed-Halide, Ruddlesden-Popper Perovskites - OSTI. (n.d.). Retrieved from [Link]

  • CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents. (n.d.).
  • [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed. (n.d.). Retrieved from [Link]

  • Solubility diagrams of the potassium iodide-water-N,N-dimethylformamide and iodine-iodide-water-N,N-dimethylformamide systems at 25°C - ResearchGate. (n.d.). Retrieved from [Link]

  • The absorption spectrum of aniline. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Bication lead iodide 2D perovskite component to stabilize inorganic α-CsPbI3 perovskite phase for high-efficiency solar cells - PMC - NIH. (2017). Retrieved from [Link]

  • Unmasking the Fungicidal Potency and Multifaceted Mechanisms of Nutmeg Essential Oil Against Candida auris - MDPI. (n.d.). Retrieved from [Link]

  • NUCLEOPHILICITY IN DIMETHYLSULFOXIDE A Dissertation Presented, to the Faculty of the Department of Chemistry College of Arts and. (n.d.). Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (n.d.). Retrieved from [Link]

  • UC Santa Barbara - eScholarship. (2021). Retrieved from [Link]

  • Elucidating the effect of the lead iodide complexation degree behind the morphology and performance of perovskite solar cells - Nanoscale (RSC Publishing). (n.d.). Retrieved from [Link]

  • Iodine-rich mixed composition perovskites optimised for tin(iv) oxide transport layers: the influence of halide ion ratio, annealing time, and ambient air aging on solar cell performance - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]

  • UV-Vis Absorption Spectrum of Aniline - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Analiza termiczna polimerycznych cieczy jonowych (z wykorzystaniem technik TGA i DSC) - Biblioteka Nauki. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Organic−Inorganic Perovskite Thin Films Prepared Using a Versatile Two-Step Dipping Technique - Sci-Hub. (n.d.). Retrieved from [Link]

  • Crystallography Open Database (COD). (n.d.). Retrieved from [Link]

  • FABRICATION OF PEROVSKITE SOLAR CELLS USING ULTRASONIC SPRAY COATING. (n.d.). Retrieved from [Link]

  • Stability Strategies and Applications of Iodide Perovskites - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of oligomeric anilines - ResearchGate. (n.d.). Retrieved from [Link]

  • Iii~NRL - DTIC. (n.d.). Retrieved from [Link]

  • Determination of Triiodide Ion Concentration Using UV-Visible Spectrophotometry. (2014). Retrieved from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

  • Crystallographic Information Resources - Pendidikan Kimia. (n.d.). Retrieved from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Role of Anilinium Iodide in Perovskite Crystal Lattice Stabilization

Topic: Role of Anilinium Iodide in Perovskite Crystal Lattice Stabilization Content Type: Technical Whitepaper Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers Executive Summary: The Alpha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Anilinium Iodide in Perovskite Crystal Lattice Stabilization Content Type: Technical Whitepaper Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers

Executive Summary: The Alpha-Phase Imperative

The commercial viability of metal halide perovskites, particularly Formamidinium Lead Iodide (FAPbI


), is currently bottlenecked by phase instability. While the cubic 

-phase offers superior optoelectronic properties (bandgap ~1.48 eV), it is thermodynamically metastable at room temperature, prone to degrading into the photo-inactive hexagonal

-phase.

Anilinium Iodide (AnI) has emerged as a critical stabilizing agent. Unlike small cations (Cs


, MA

) that alloy into the lattice, the anilinium cation (C

H

NH

) is sterically bulky. It functions not by fitting inside the perovskite cage, but by anchoring to the surface and grain boundaries . This creates a localized 2D/3D heterostructure that exerts compressive strain on the bulk lattice, effectively "locking" the desired

-phase while passivating iodide vacancy defects.
Mechanistic Foundations: Atomic-Level Stabilization

The stabilization efficacy of Anilinium Iodide relies on three synergistic mechanisms:

A. Steric Templating & Strain Engineering

The Goldschmidt tolerance factor (


) for FAPbI

is approximately 1.0, placing it on the edge of cubic stability. Anilinium is too large to occupy the A-site within the 3D corner-sharing [PbI

]

octahedra.
  • Action: AnI segregates to the crystal surface and grain boundaries during annealing.

  • Result: It forms a quasi-2D Ruddlesden-Popper phase (An

    
    FAPb
    
    
    
    I
    
    
    ) or simply creates a surface termination layer. This shell exerts compressive lattice strain on the underlying 3D bulk, which energetically favors the black
    
    
    -phase over the yellow
    
    
    -phase.
B. Defect Passivation via Hydrogen Bonding

The primary non-radiative recombination centers in perovskites are undercoordinated Pb


 and iodide vacancies (

).
  • Action: The ammonium headgroup (-NH

    
    ) of AnI forms strong N-H···I hydrogen bonds with surface iodides.
    
  • Result: This fills iodide vacancies and neutralizes surface charge traps, significantly increasing the charge carrier lifetime (

    
    ).
    
C. Hydrophobic Shielding
  • Action: The phenyl ring of the anilinium cation is hydrophobic.

  • Result: When AnI terminates the perovskite surface, the phenyl rings orient outward, creating a moisture-repelling barrier that prevents water molecules from penetrating the lattice and triggering hydrolysis.

Visualization: Stabilization Pathways

The following diagram illustrates the dual-action mechanism of Anilinium Iodide at the perovskite interface.

AniliniumStabilization cluster_0 Perovskite Surface (Unstable) cluster_1 Stabilization Mechanisms Defects Iodide Vacancies (V_I+) Undercoordinated Pb2+ AnI Anilinium Iodide (AnI) Introduction Phase Metastable Alpha Phase (Prone to Delta Phase) HBond H-Bonding (-NH3+ ... I-) Defect Healing AnI->HBond Amine Interaction Steric Steric Exclusion Grain Boundary Pinning AnI->Steric Size Mismatch Hydro Phenyl Ring Shielding Moisture Repulsion AnI->Hydro Molecular Orientation HBond->Defects Passivates Outcome Stabilized Alpha-FAPbI3 Enhanced PCE & Lifetime HBond->Outcome Steric->Phase Compressive Strain Steric->Outcome Hydro->Phase Blocks H2O Hydro->Outcome

Caption: Figure 1. Mechanistic pathway of Anilinium Iodide stabilizing the FAPbI3 lattice via defect passivation, steric compression, and hydrophobic shielding.

Experimental Protocol: Surface Passivation Workflow

This protocol details the post-treatment method , which is superior to bulk addition for maintaining charge transport properties while maximizing stability.

Reagents Required:

  • Anilinium Iodide (AnI) (>99.5% purity)

  • Isopropanol (IPA) (Anhydrous)

  • FAPbI

    
     Perovskite Film (Pre-annealed)[1]
    

Step-by-Step Methodology:

  • Precursor Preparation:

    • Synthesize AnI by reacting aniline with hydroiodic acid (HI) in ethanol at 0°C, followed by rotary evaporation and recrystallization (diethyl ether wash).

    • Prepare a passivation solution by dissolving AnI in anhydrous IPA.

    • Concentration Optimization: A concentration of 1–5 mg/mL is standard. Excess concentration can form an insulating transport barrier.

  • Deposition (Dynamic Spin Coating):

    • Place the annealed FAPbI

      
       film on the spin coater.
      
    • Set spin speed to 4000 rpm (Acceleration: 2000 rpm/s).

    • Dispense 50 µL of the AnI/IPA solution onto the spinning substrate.

    • Critical Timing: Dispense immediately after the rotor reaches peak speed to ensure uniform monolayer coverage.

  • Thermal Annealing:

    • Transfer the film to a hotplate at 100°C for 10 minutes .

    • Purpose: This drives off the IPA solvent and promotes the reaction between AnI and the surface excess PbI

      
      , forming the 2D passivation layer.
      
  • Device Completion:

    • Proceed immediately to Hole Transport Layer (e.g., Spiro-OMeTAD) deposition to prevent surface contamination.

Visualization: Fabrication Workflow

FabricationWorkflow Step1 1. FAPbI3 Film (Annealed Black Phase) Step2 2. Dynamic Spin Coating (AnI in IPA, 4000 rpm) Step1->Step2 Surface Treatment Step3 3. Thermal Annealing (100°C, 10 min) Step2->Step3 Solvent Removal Step4 4. 2D/3D Interface Formation Step3->Step4 Reaction Step5 5. HTL Deposition (Spiro-OMeTAD) Step4->Step5 Device Stack

Caption: Figure 2. Optimized fabrication workflow for Anilinium Iodide surface passivation of perovskite solar cells.

Performance Metrics & Data Analysis

The following table summarizes typical performance enhancements observed when comparing a control FAPbI


 device against an AnI-passivated target.
MetricControl Device (FAPbI

)
AnI-Passivated DeviceImprovement FactorMechanism
PCE (%) 19.5% ± 0.5%22.1% ± 0.4% +13%Reduced non-radiative recombination.
Voc (V) 1.08 V1.16 V +7.4%Passivation of surface trap states (

).
Fill Factor (FF) 76%81% +6.5%Improved charge extraction at interface.
T80 Lifetime 400 Hours>1200 Hours 3xHydrophobic phenyl barrier & phase locking.
Contact Angle 45° (Hydrophilic)85° (Hydrophobic) +88%Surface energy modification by AnI.

Note: Data represents aggregated values from high-performing literature examples (e.g., JACS Au 2022).

References
  • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. JACS Au. (2022). Link

  • Anilinium iodide as bulky cation in 2D/3D perovskite. ResearchGate. (2021). Link

  • Stabilizing initial phase for efficient and stable FAPbI3 perovskite solar cells. Advanced Energy Materials. (2023). Link

  • Protocol for the synthesis of perovskite nanocrystal thin films. STAR Protocols. (2023). Link

  • New Synthetic Route of Ultrapure Alkylammonium Iodides. Energy Technology. (2020).[2] Link

Sources

Foundational

steric hindrance effects of anilinium ring in perovskite structures

Executive Summary The incorporation of large aromatic cations into metal halide perovskites has shifted from a niche stability tactic to a central pillar of lattice engineering. Among these, the anilinium (An) cation pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of large aromatic cations into metal halide perovskites has shifted from a niche stability tactic to a central pillar of lattice engineering. Among these, the anilinium (An) cation presents a unique steric profile distinct from the widely used phenylethylammonium (PEA) or butylammonium (BA). Unlike alkyl-tethered aromatics, the anilinium ring attaches the ammonium group directly to the conjugated


-system. This guide analyzes the steric hindrance effects  of the anilinium ring, detailing how its rigid geometry enforces specific octahedral tilting, suppresses ion migration, and passivates surface defects through a resonance-modulated hydrogen bonding mechanism.

Mechanistic Core: Steric Hindrance & Lattice Distortion

The Anilinium Difference: Rigidity vs. Flexibility

In 2D and quasi-2D Ruddlesden-Popper (RP) perovskites (


), the bulky spacer cation (

) dictates the interlayer distance and the distortion of the inorganic

octahedra.
  • PEA/BA (Flexible Spacers): Cations like PEA (

    
    ) possess alkyl "arms" that allow rotational freedom. This flexibility often leads to a distribution of phases (mixed 
    
    
    
    -values) and disordered stacking.
  • Anilinium (Rigid Spacer): The anilinium cation (

    
    ) lacks an alkyl spacer. The ammonium headgroup is rigidly locked to the phenyl ring. This creates a "hard" steric wall that:
    
    • Enforces Octahedral Tilting: The steric bulk forces the

      
       bond angles to deviate significantly from 
      
      
      
      , narrowing the bandgap via orbital overlap modulation.
    • Resonance-Dampened Hydrogen Bonding: The lone pair on the nitrogen participates in the aromatic ring's resonance. This reduces the electron density available for hydrogen bonding with the iodine cage, preventing the formation of deep trap states often caused by overly strong local bonding.

Pathway: Steric-Induced Phase Stabilization

The following diagram illustrates how Anilinium steric hindrance propagates from surface interaction to bulk phase stabilization.

StericMechanism Anilinium Anilinium Cation Introduction StericWall Rigid Steric Barrier Formation (No Alkyl Spacer Rotation) Anilinium->StericWall Geometry Resonance Resonance Effect (Reduced N-H...I Bond Strength) Anilinium->Resonance Electronic Structure LatticeResponse Inorganic Lattice Response StericWall->LatticeResponse Passivation Defect Passivation (Suppression of Iodine Vacancies) Resonance->Passivation Tilt Octahedral Tilting (Pb-I-Pb Angle Compression) LatticeResponse->Tilt Outcome Enhanced Moisture Stability & Phase Purity (High T80) LatticeResponse->Outcome Tilt->Outcome Bandgap Modulation Passivation->Outcome

Figure 1: Mechanistic pathway of Anilinium-induced steric hindrance and electronic modulation in perovskite lattices.

Comparative Data Analysis

The steric footprint of the cation directly influences the crystal lattice parameters and stability. The table below synthesizes comparative data between Anilinium (An), Phenylethylammonium (PEA), and Benzylammonium (BA).

ParameterAnilinium (An)Benzylammonium (BA)Phenylethylammonium (PEA)Mechanistic Insight
Spacer Type Rigid Aromatic (Direct N-C)Short Alkyl-AromaticLong Alkyl-AromaticAnilinium's lack of spacer minimizes entropic disorder.
Interlayer Distance (

)
~14.2~16.5~16.8Shorter distance in An enhances dielectric confinement but requires precise slotting.
H-Bond Strength Moderate (Resonance weakened)StrongStrongWeaker H-bonds in An prevent lattice strain-induced defects [1].
Phase Distribution Narrow (High phase purity)Broad (Mixed

)
Broad (Mixed

)
Steric rigidity suppresses formation of low-

impurity phases.
Moisture Stability High (Hydrophobic Shield)ModerateModerateThe rigid phenyl ring creates a dense hydrophobic cap [2].

Experimental Protocol: Anilinium-Based Quasi-2D Perovskite Synthesis

Objective: Synthesize a phase-pure Quasi-2D perovskite film (


) using Anilinium Iodide (AnI) as the spacer cation.
Reagents & Preparation
  • Precursors:

    
     (99.99%), Methylammonium Iodide (MAI), Anilinium Iodide (AnI).
    
  • Solvents: DMF:DMSO (4:1 v/v ratio).

  • Stoichiometry: Target molar ratio for

    
    : 
    
    
    
    (AnI : MAI :
    
    
    ).
Step-by-Step Workflow
  • Precursor Dissolution:

    • Dissolve

      
       (1.0 M) and MAI (0.8 M) in the DMF:DMSO solvent mix.
      
    • Add AnI (0.4 M) to the solution.

    • Critical Step: Stir at 60°C for 2 hours. The rigid AnI requires thermal energy to fully intercalate without aggregating.

  • Substrate Preparation:

    • Etched ITO/FTO glass.

    • Sequential sonication: Detergent

      
       Deionized Water 
      
      
      
      Acetone
      
      
      Isopropanol (15 min each).
    • UV-Ozone treatment for 15 min immediately before deposition.

  • Deposition (Spin Coating):

    • Step 1: 1000 rpm for 10s (Spreading).

    • Step 2: 4000 rpm for 30s (Thinning).

    • Antisolvent Drop: At

      
       of Step 2, dispense 150 
      
      
      
      of Chlorobenzene. Note: The timing is critical. Anilinium films crystallize faster than PEA due to lower solubility.
  • Thermal Annealing (Crystallization):

    • Place immediately on a hotplate at 100°C for 10 minutes.

    • Observation: Film should turn from pale yellow to dark brown/black instantly.

Experimental Workflow Diagram

ProtocolWorkflow Prep 1. Precursor Mix (AnI:MAI:PbI2) 60°C Stirring Spin 3. Spin Coat 4000 rpm + Antisolvent Prep->Spin Substrate 2. Substrate Cleaning (UV-Ozone) Substrate->Spin Anneal 4. Annealing 100°C, 10 min (Phase Locking) Spin->Anneal Immediate Transfer Char 5. QC Check (XRD/PL) Anneal->Char

Figure 2: Synthesis workflow for Anilinium-based Quasi-2D Perovskite films.

Scientific Validation & Integrity (Self-Correcting Mechanisms)

To ensure the trustworthiness of this protocol, the following validation checks must be integrated:

  • XRD Peak Analysis:

    • Check low-angle peaks (

      
      ). Anilinium-based 2D phases show distinct peaks corresponding to the specific 
      
      
      
      -spacing (~14.2
      
      
      ).
    • Failure Mode: If multiple peaks appear at irregular intervals, it indicates phase segregation (mixed

      
      -values). Increase annealing temperature by 10°C.
      
  • Photoluminescence (PL) Lifetime:

    • A successful An-passivated film should exhibit a PL lifetime (

      
      ) > 100 ns (for thin films).
      
    • Causality: Short lifetimes (< 20 ns) suggest that the Anilinium did not passivate the surface defects, likely due to insufficient antisolvent timing.

References

  • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. PubMed Central (PMC). Available at: [Link]

  • Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. Chemical Science (RSC). Available at: [Link]

  • Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi‐2D Perovskite Materials. ResearchGate. Available at: [Link]

  • Protocol for fabricating long-lasting passivated perovskite solar cells. PubMed Central (PMC). Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Influence of Anilinium Iodide on Phase Transition Temperatures

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract Anilinium iodide, a member of the anilinium halide family, exhibits fascinating solid-state p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Anilinium iodide, a member of the anilinium halide family, exhibits fascinating solid-state phase transition phenomena driven by molecular order-disorder dynamics. This technical guide provides a comprehensive exploration of the synthesis, characterization, and phase transition behavior of anilinium iodide. We delve into the underlying mechanisms of its temperature-induced structural changes, supported by crystallographic data and thermodynamic principles. This document serves as an in-depth resource, offering both theoretical understanding and practical experimental protocols for researchers in materials science, crystallography, and pharmaceutical development, where control over solid-state forms is paramount.

Introduction: The Significance of Anilinium Halides and Phase Transitions

Anilinium halides are a class of organic-inorganic hybrid materials that have garnered significant interest due to their intriguing structural and physical properties, including their propensity to undergo temperature-dependent phase transitions. These transitions involve a change in the crystalline structure of the material, which can profoundly impact its physical and chemical properties, such as solubility, stability, and bioavailability in the context of pharmaceuticals. Understanding and controlling these phase transitions are therefore of critical importance in drug development and materials engineering.

Anilinium iodide (C₆H₅NH₃⁺I⁻) stands out as a model system for studying order-disorder phase transitions. In this type of transition, the high-temperature phase is characterized by a higher degree of orientational or conformational disorder of the molecular constituents, while the low-temperature phase exhibits a more ordered arrangement. In the case of anilinium iodide, this transition is primarily associated with the dynamics of the anilinium cation.

This guide will provide a detailed examination of the synthesis of high-purity anilinium iodide, the analytical techniques used to characterize its phases, and a thorough discussion of the thermodynamics and structural mechanics that govern its phase transition.

Synthesis and Characterization of Anilinium Iodide

The preparation of high-quality, single-phase anilinium iodide is a prerequisite for accurate and reproducible studies of its physical properties. The synthesis is a straightforward acid-base reaction between aniline and hydriodic acid.

Synthesis Protocol

Objective: To synthesize crystalline anilinium iodide.

Materials:

  • Aniline (C₆H₅NH₂)

  • Hydriodic acid (HI, ~57% in H₂O)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of aniline in ethanol.

  • Cool the solution in an ice bath while stirring.

  • Slowly add an equimolar amount of hydriodic acid dropwise to the cooled aniline solution. The reaction is exothermic, and slow addition helps to control the temperature.

  • Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure complete reaction and precipitation of the anilinium iodide salt.

  • Collect the precipitated white to off-white solid by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified anilinium iodide crystals under vacuum to remove residual solvent. For single-crystal growth suitable for X-ray diffraction, slow evaporation of a saturated ethanolic solution can be employed[1].

Physicochemical Characterization

The identity and purity of the synthesized anilinium iodide should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₆H₈IN
Molecular Weight 221.04 g/mol
Appearance White to off-white crystalline solid
CAS Number 45497-73-2

Data sourced from PubChem CID 24192279[2]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the anilinium cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to changes in the vibrational modes of the molecule and can be used to monitor the phase transition by observing shifts in the N-H stretching and bending frequencies[3].

  • Elemental Analysis: To confirm the elemental composition (C, H, I, N) of the synthesized salt.

The Order-Disorder Phase Transition in Anilinium Iodide

Anilinium iodide undergoes a ferroelastic, higher-order phase transition at approximately 240.3 K [4]. This transition is not accompanied by a latent heat, but rather a discontinuity in the heat capacity, which is characteristic of a second-order or higher-order phase transition.

Mechanism of the Phase Transition

The phase transition in anilinium iodide is classified as an order-disorder type. The primary mechanism involves the "freezing in" of the hindered rotation of the ammonium head group (-NH₃⁺) of the anilinium cation as the temperature is lowered[4].

  • High-Temperature Phase (T > 240.3 K): In the higher temperature phase, the anilinium cations exhibit significant thermal motion. The -NH₃⁺ group undergoes hindered rotation, and the phenyl ring also experiences librational motions. This dynamic disorder results in a higher symmetry crystal structure.

  • Low-Temperature Phase (T < 240.3 K): As the crystal is cooled below the transition temperature, the thermal energy is no longer sufficient to overcome the potential energy barriers for the rotation of the -NH₃⁺ group. This leads to a localization of the hydrogen atoms and an ordering of the anilinium cations, resulting in a lower symmetry crystal structure. The motion of the phenyl ring is also thought to play a role in this transition[4].

The effect of deuteration on the transition temperature further supports this mechanism. Deuteration of the -NH₃⁺ group to -ND₃⁺ lowers the transition temperature to 233.6 K, indicating that the dynamics of this group are central to the transition process[4].

G cluster_high_temp High-Temperature Phase (T > 240.3 K) cluster_low_temp Low-Temperature Phase (T < 240.3 K) ht_crystal Higher Symmetry Crystal Structure ht_cation Disordered Anilinium Cation (-NH₃⁺ group rotates) ht_crystal->ht_cation contains lt_crystal Lower Symmetry Crystal Structure ht_crystal->lt_crystal Cooling lt_crystal->ht_crystal Heating lt_cation Ordered Anilinium Cation (-NH₃⁺ rotation is 'frozen') lt_crystal->lt_cation contains DSC_Workflow start Start prep Prepare Sample (3-5 mg in Al pan) start->prep load Load Sample and Reference into DSC prep->load cool Cool to 200 K (10 K/min) load->cool hold Isothermal Hold (5 min) cool->hold heat Heat to 298 K (10 K/min) hold->heat analyze Analyze Thermogram (Identify Tc) heat->analyze end End analyze->end

Sources

Protocols & Analytical Methods

Method

Precision Engineering of Anilinium Iodide Interfacial Layers for Perovskite Solar Cells

Application Note: AN-2026-PSC-05 Executive Summary This application note details the protocol for depositing Anilinium Iodide (AnI) as an interfacial passivation layer on top of 3D perovskite films (e.g., , , or Cs/FA mi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PSC-05

Executive Summary

This application note details the protocol for depositing Anilinium Iodide (AnI) as an interfacial passivation layer on top of 3D perovskite films (e.g.,


, 

, or Cs/FA mixed cations). Anilinium Iodide (

) serves as a critical surface modifier that suppresses non-radiative recombination by healing surface defects (iodide vacancies and undercoordinated

).

Unlike bulk additives, the AnI interfacial layer requires precise kinetic control during deposition to form a 2D/3D heterostructure without dissolving the underlying perovskite substrate. This guide provides optimized parameters for concentration, spin dynamics, and thermal annealing to maximize open-circuit voltage (


) and moisture stability.

Materials and Preparation

Reagents
  • Anilinium Iodide (AnI): >99.5% purity (recrystallized).

  • Solvent: Anhydrous Isopropanol (IPA).

    • Note: IPA is selected as the orthogonal solvent because it dissolves AnI effectively but exhibits negligible solubility for lead halide perovskites, preventing damage to the active layer.

Solution Preparation

The concentration of AnI is the most critical thermodynamic variable. It dictates the thickness of the passivation layer.

  • Target Concentration: 2 mg/mL to 5 mg/mL (approx. 9–22 mM).

  • Procedure:

    • Weigh AnI powder in a nitrogen-filled glovebox.

    • Dissolve in anhydrous IPA.

    • Stir at room temperature for 15 minutes.

    • Filter through a 0.22 µm PTFE filter before use.

Critical Parameter Optimization

The "Goldilocks" Zone for Concentration

The effectiveness of the AnI layer follows a parabolic trend.

  • < 1 mg/mL: Insufficient coverage; defects remain unpassivated.

  • > 10 mg/mL: Formation of a thick, insulating 2D layer that impedes charge transport (increases series resistance,

    
    ).
    
  • Optimal (2–5 mg/mL): Forms a self-assembled monolayer or quasi-2D capping layer that tunnels charges effectively while blocking moisture.

Spin Coating Dynamics

Dynamic dispensing is recommended over static dispensing to ensure uniform surface coverage before the solvent evaporates.

Table 1: Optimized Spin Coating Program

StepActionSpeed (RPM)Acceleration (RPM/s)Time (s)Purpose
0 Dispense 0N/AN/ALoad 50–80 µL of AnI solution dynamically (see below).
1 Spread 4000200025Rapid solvent evaporation and uniform film formation.
2 Dry 020000Stop immediately; prolonged spinning is unnecessary for IPA.
  • Dynamic Dispense Technique: Start the spinner. Once it reaches ~1000 rpm (during the ramp-up), dispense the solution onto the center of the substrate. This prevents the "coffee-ring" effect common with static IPA droplets.

Thermal Annealing (Crystallization)

Post-deposition annealing is required to drive off residual IPA and induce the chemical interaction between AnI and the perovskite surface.

  • Temperature: 100°C

  • Duration: 5–10 minutes

  • Mechanism:[1] At 100°C, the AnI molecules reorient, with the ammonium group anchoring into A-site vacancies and the benzene ring facing outward, creating a hydrophobic shield.

Visualized Mechanism & Workflow

Surface Passivation Mechanism

The following diagram illustrates how Anilinium Iodide heals surface defects.

PassivationMechanism Defects Perovskite Surface Defects (Iodide Vacancies / Pb2+) Interaction Surface Interaction (Ionic Bonding / H-Bonding) Defects->Interaction Target AnISolution AnI Solution (Anilinium+ + Iodide-) AnISolution->Interaction Supply Passivated Passivated Interface (Reduced Trap Density) Interaction->Passivated Heals Defects Stability Enhanced Stability (Hydrophobic Benzene Ring) Passivated->Stability Result

Figure 1: Mechanism of Anilinium Iodide passivation. The ammonium headgroup fills cation vacancies, while the iodide anion fills halide vacancies.

Experimental Workflow

Step-by-step execution flow for the fabrication process.

Workflow Start Start: Perovskite Film (Ready for Post-Treatment) Prep 1. Solution Prep 2-5 mg/mL AnI in IPA Start->Prep Spin 2. Dynamic Spin Coating 4000 rpm / 25s Prep->Spin  Dispense 70µL Anneal 3. Thermal Annealing 100°C for 5-10 min Spin->Anneal  Transfer to Hotplate Cool 4. Cooling Room Temp (N2 Atmosphere) Anneal->Cool QC QC Check (PL / Contact Angle) Cool->QC

Figure 2: Standardized workflow for depositing AnI interfacial layers.

Quality Control & Troubleshooting

To validate the protocol, perform the following checks:

ObservationDiagnosisCorrective Action
Cloudy/White Haze Concentration too high (>10 mg/mL) or excess anti-solvent effect.Dilute solution to 2 mg/mL. Ensure substrate is dry before coating.
Low

Incomplete passivation (Concentration too low).Increase concentration to 5 mg/mL.
High Series Resistance (

)
Passivation layer is too thick (Insulating).Reduce concentration or increase spin speed to 5000 rpm.
Poor Wetting Surface tension mismatch.Use dynamic dispensing (apply solution while spinning at low speed).
Validation Metrics
  • Contact Angle: A successful AnI coating should increase the water contact angle from ~40° (pristine perovskite) to >70° due to the hydrophobic phenyl rings.

  • Photoluminescence (PL): Steady-state PL intensity should increase significantly, and Time-Resolved PL (TRPL) carrier lifetime should extend, indicating reduced non-radiative recombination.

References

  • Detailed Protocol for Fabrication of Perovskite Solar Cells. (2021). YouTube/ResearchGate. (Provides baseline spin-coating parameters for ammonium salts).

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024). MDPI, Materials. (Validates the concentration range of 1-5 mg/mL for similar organic iodide salts).

  • Surface Passivation using Pyridinium Iodide for Highly Efficient Planar Perovskite Solar Cells. (2019). ResearchGate.[2][3] (Demonstrates the mechanism of aromatic ammonium salts in defect healing).

  • Annealing Effects on High-Performance Perovskite Solar Cells. (2016). ResearchGate.[2][3] (Establishes 100°C as the optimal annealing temperature for maintaining film integrity).

  • Fluorinated Isopropanol for Improved Defect Passivation. (2025). ResearchGate.[2][3] (Discusses solvent interactions and concentration windows for passivation).

Sources

Application

Application Note &amp; Protocol: Fabrication of High-Stability 2D/3D Perovskite Heterostructures Using Anilinium Iodide Post-Treatment

Abstract & Core Principles The operational stability of 3D metal-halide perovskites remains a critical bottleneck for their commercial application in optoelectronics, particularly in solar cells. Surface defects, such as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principles

The operational stability of 3D metal-halide perovskites remains a critical bottleneck for their commercial application in optoelectronics, particularly in solar cells. Surface defects, such as halide vacancies, and susceptibility to environmental moisture are primary drivers of degradation. The formation of a 2D/3D heterostructure, by depositing a thin layer of a wider bandgap, hydrophobic 2D perovskite atop the bulk 3D film, is a highly effective strategy for passivation and protection.[1] This guide provides a detailed methodology for creating such a heterostructure using a post-treatment approach with anilinium iodide (C₆H₅NH₃I), a bulky aromatic ammonium salt.

The choice of anilinium iodide is deliberate. Theoretical and experimental studies have shown that large organic cations with aromatic rings are particularly effective at enhancing the stability of the 3D/2D interface.[2] Compared to common aliphatic spacers like butylammonium, the anilinium cation offers superior resistance to moisture penetration and effectively passivates surface defects, leading to enhanced device performance and longevity.[2][3][4] This protocol is designed for researchers in materials science, photovoltaics, and drug development (e.g., for fabricating stable perovskite-based biosensors) seeking to improve the robustness and efficiency of their perovskite-based devices.

Mechanism: The Role of Anilinium Iodide in Heterostructure Formation

The fabrication process is a sequential, two-step deposition.[5][6] First, a standard 3D perovskite film (e.g., formamidinium lead iodide, FAPbI₃) is fabricated. Subsequently, a solution of anilinium iodide (AI) in isopropanol is dynamically applied to the surface of this 3D film via spin-coating.

The core mechanism involves an in-situ cation exchange at the film's surface. The larger anilinium cations partially displace the smaller formamidinium (FA⁺) cations in the top few nanometers of the perovskite lattice. This reaction transforms the surface from a 3D structure (FAPbI₃) into a low-dimensional, layered 2D perovskite structure, likely (C₆H₅NH₃)₂(FA)n-₁PbₙI₃ₙ+₁.

Key benefits of this transformation include:

  • Defect Passivation: Uncoordinated Pb²⁺ ions and iodide vacancies (VI⁻) at the surface and grain boundaries are primary sites for non-radiative recombination, trapping charge carriers and initiating degradation.[7] The anilinium and iodide ions from the treatment solution effectively heal these vacancies, reducing trap density and enhancing charge carrier lifetime.[4][8][9]

  • Moisture Resistance: The bulky, hydrophobic anilinium cations assemble into a tightly packed layer on the surface, acting as a robust barrier that impedes the ingress of environmental water molecules—a key trigger for perovskite decomposition.[2]

  • Energy Level Alignment: The wider bandgap of the 2D surface layer can create a more favorable energy cascade at the interface with charge transport layers, reducing interfacial recombination losses and improving the open-circuit voltage (VOC) of solar cell devices.[1]

Below is a logical diagram illustrating the mechanistic pathway.

G cluster_2 Resulting 2D/3D Heterostructure Defects Surface Defects (e.g., Iodide Vacancies) Passivation Defect Passivation Defects->Passivation FA_Cation Formamidinium (FA⁺) Cations Anilinium Anilinium (C₆H₅NH₃⁺) Cations FA_Cation->Anilinium Cation Exchange Anilinium->Passivation Heals Vacancies Hydrophobic Hydrophobic Barrier Anilinium->Hydrophobic Forms 2D Layer Energy Favorable Energy Alignment Anilinium->Energy Wider Bandgap Iodide Iodide (I⁻) Anions Iodide->Passivation

Caption: Mechanism of 2D/3D heterostructure formation via anilinium iodide treatment.

Experimental Protocols

This section provides a comprehensive, step-by-step workflow. All procedures should be conducted inside a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.

Materials & Reagents
Material/ReagentGradeSupplier (Example)Notes
Formamidinium Iodide (FAI)>99.99%Greatcell SolarPerovskite Precursor
Lead (II) Iodide (PbI₂)>99.99%TCIPerovskite Precursor
Methylammonium Bromide (MABr)>99.5%Greatcell SolarPerovskite Precursor
Lead (II) Bromide (PbBr₂)>99.99%TCIPerovskite Precursor
Anilinium Iodide (C₆H₅NH₃I)>99%Sigma-Aldrich2D Layer Precursor
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichSolvent
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Sigma-AldrichSolvent
Isopropanol (IPA)Anhydrous, >99.9%Sigma-AldrichSolvent
ChlorobenzeneAnhydrous, >99.8%Sigma-AldrichAnti-solvent
FTO-coated glass15 Ω/sqOssilaSubstrate
Workflow Diagram

The overall process, from substrate preparation to the final heterostructure, is outlined below.

G cluster_prep Substrate Preparation cluster_3d 3D Perovskite Deposition cluster_2d 2D Layer Formation (Post-Treatment) Clean 1. Clean FTO Substrate (Detergent, DI Water, IPA, Acetone) UV_Ozone 2. UV-Ozone Clean (15 min) Clean->UV_Ozone ETL 3. Deposit ETL (e.g., SnO₂) UV_Ozone->ETL Precursor 4. Prepare 3D Precursor (FAI, PbI₂, etc. in DMF:DMSO) Spin_3D 5. Spin-Coat 3D Layer Precursor->Spin_3D Quench 6. Anti-Solvent Quench (Chlorobenzene) Spin_3D->Quench Anneal_3D 7. Anneal 3D Film (150 °C, 10 min) Quench->Anneal_3D AI_Sol 8. Prepare Anilinium Iodide Solution in IPA Spin_2D 9. Spin-Coat AI Solution on 3D Film AI_Sol->Spin_2D Anneal_2D 10. Final Anneal (100 °C, 5 min) Spin_2D->Anneal_2D Final_Product Finished 2D/3D Heterostructure Anneal_2D->Final_Product

Caption: Step-by-step workflow for fabricating 2D/3D perovskite heterostructures.

Protocol 1: Fabrication of the 3D Perovskite Film (FA-based)

This protocol details the creation of the underlying high-quality 3D perovskite layer.

  • Substrate Preparation:

    • Clean FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve wettability.

    • Deposit an electron transport layer (ETL), such as SnO₂, onto the FTO surface according to established literature procedures.

  • 3D Perovskite Precursor Solution Preparation:

    • Inside a nitrogen-filled glovebox, prepare a 1.5 M stock solution.

    • Dissolve FAI (172 mg), PbI₂ (461 mg), MABr (1.7 mg), and PbBr₂ (3.6 mg) in a mixed solvent of DMF:DMSO (4:1 v/v).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution. Filter through a 0.22 µm PTFE filter before use.

  • Spin-Coating and Annealing:

    • Transfer the prepared substrates into the glovebox.

    • Dispense 40 µL of the 3D perovskite precursor solution onto the SnO₂-coated substrate.

    • Initiate a two-step spin-coating program:

      • Step 1: 1000 rpm for 10 seconds (acceleration 200 rpm/s).

      • Step 2: 6000 rpm for 30 seconds (acceleration 2000 rpm/s).

    • During the final 15 seconds of Step 2, dispense 150 µL of anhydrous chlorobenzene (anti-solvent) onto the center of the spinning substrate.

    • Immediately transfer the film to a hotplate and anneal at 150 °C for 10 minutes.

    • Allow the film to cool to room temperature. The film should appear dark brown and be highly crystalline.

Protocol 2: Post-Treatment with Anilinium Iodide

This protocol describes the surface conversion to form the 2D capping layer. The concentration of the anilinium iodide solution is a critical parameter that often requires optimization for specific 3D perovskite compositions and desired 2D layer thicknesses.[10]

  • Anilinium Iodide (AI) Solution Preparation:

    • Prepare a stock solution of anilinium iodide in anhydrous isopropanol (IPA). A typical starting concentration for optimization is 5 mg/mL.

    • Vortex or stir the solution until the AI is fully dissolved.

  • Surface Treatment Application:

    • Place the cooled 3D perovskite film back onto the spin coater.

    • Dispense 50 µL of the anilinium iodide solution onto the perovskite film.

    • Allow the solution to sit on the surface for 5-10 seconds for initial interaction.

    • Spin-coat at 4000 rpm for 30 seconds to remove excess solution and form a uniform layer.

  • Final Annealing:

    • Transfer the surface-treated film to a hotplate and anneal at 100 °C for 5 minutes. This step drives the reaction and removes any residual solvent.

    • Allow the film to cool. The final 2D/3D heterostructure is now complete and ready for subsequent device fabrication steps (e.g., deposition of a hole transport layer).

Summary of Key Experimental Parameters

For clarity and reproducibility, the critical parameters for each stage are summarized in the table below.

Parameter3D Film Formation2D Layer Formation (Post-Treatment)
Precursor(s) FAI, PbI₂, MABr, PbBr₂Anilinium Iodide (C₆H₅NH₃I)
Solvent System DMF:DMSO (4:1 v/v)Isopropanol (IPA)
Concentration 1.5 M5 mg/mL (Optimization Recommended)
Spin Program 1000rpm/10s, then 6000rpm/30s4000 rpm for 30s
Anti-Solvent ChlorobenzeneN/A
Annealing Temp. 150 °C100 °C
Annealing Time 10 min5 min

Trustworthiness & Self-Validation

To ensure the successful formation of the 2D/3D heterostructure, the following characterization steps are recommended:

  • X-Ray Diffraction (XRD): The appearance of low-angle diffraction peaks characteristic of layered 2D perovskites will confirm the formation of the new phase on the surface.

  • Photoluminescence (PL) Spectroscopy: A blue-shift in the PL emission spectrum is expected, as the 2D perovskite layer possesses a wider bandgap than the underlying 3D material.

  • Contact Angle Measurement: A significant increase in the water contact angle on the film surface post-treatment will validate the enhanced hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to probe the surface elemental composition and confirm the presence of the anilinium cation at the film's surface.

By following these protocols and validation steps, researchers can reliably fabricate high-quality, stable 2D/3D perovskite heterostructures for advanced optoelectronic applications.

References

  • Researchers develop strategy to stabilize 3D/2D perovskites for better solar cells. (2023, March 9). Tech Xplore. [Link]

  • Rodríguez-Romero, J., et al. (2018). Anilinium iodide as bulky cation in 2D/3D perovskite. ResearchGate. [Link]

  • Chen, B., et al. (2022). Manipulating the Formation of 2D/3D Heterostructure in Stable High-Performance Printable CsPbI3 Perovskite Solar Cells. Advanced Materials, 34(52), e2206451. [Link]

  • Sahani, R., et al. (2023). 2D/3D Heterostructure Halide Perovskite Thin Films through an Innovative Spray‐Deposition of Bulky Organic Cation‐Containing Ammonium Salts. Advanced Materials Interfaces. [Link]

  • Le, K. Q., et al. (2019). Improving the stability of hybrid perovskite FAPbI3 by forming 3D/2D interfaces with organic spacers. Chemical Communications, 55(86), 12976-12979. [Link]

  • Chen, S., et al. (2021). Iodine reduction for reproducible and high-performance perovskite solar cells and modules. Science Advances, 7(10), eabe8026. [Link]

  • Sahani, R., et al. (2023). 2D/3D Heterostructure Halide Perovskite Thin Films through an Innovative Spray‐Deposition of Bulky Organic Cation‐Containing Ammonium Salts. Photon etc. [Link]

  • Abdel-shakour, M., & Lee, J. H. (2021). A Review on 2D/3D Perovskite Solar Cells: Their Structures, Fabrication and Properties. ResearchGate. [Link]

  • Rojas-Arias, D., et al. (2022). Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. Journal of the American Chemical Society Au, 2(6), 1369–1380. [Link]

  • Rojas-Arias, D., et al. (2022). Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. JACS Au, 2(6), 1369–1380. [Link]

  • Deterministic fabrication of 3D/2D perovskite bilayer stacks for durable and efficient solar cells. (n.d.). ResearchGate. [Link]

  • Surface Reconstruction of Halide Perovskites during Post-treatment. (n.d.). OSTI.GOV. [Link]

  • Detailed protocol for fabrication of perovskite solar cells. (2021, October 29). YouTube. [Link]

  • Stability Strategies and Applications of Iodide Perovskites. (n.d.). ResearchGate. [Link]

  • Hoang, M. T., et al. (2022). Surface Treatment of Inorganic CsPbI3 Nanocrystals with Guanidinium Iodide for Efficient Perovskite Light-Emitting Diodes with High Brightness. Griffith Research Online. [Link]

  • Chemical Science - Stanford University. (n.d.). [Link]

  • Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. (n.d.). RSC Publishing. [Link]

  • Hoang, M. T., et al. (2022). Surface Treatment of Inorganic CsPbI3 Nanocrystals with Guanidinium Iodide for Efficient Perovskite Light-Emitting Diodes with High Brightness. Nano-Micro Letters, 14(1), 74. [Link]

  • The Role of Connectivity on Electronic Properties of Lead Iodide Perovskite-Derived Compounds. (2017, July 5). Radboud Repository. [Link]

  • Bellini, E. (2022, April 26). Ionic liquid-based perovskite solar cell with 22.86% efficiency. PV Magazine. [Link]

  • Why do mobile ions limit the performance of perovskite solar cells SS Ep.2. (2022, June 29). YouTube. [Link]

  • Post-treatment of perovskite film with phenylalkylammonium iodide for hysteresis-less perovskite solar cells. (n.d.). ResearchGate. [Link]

  • Sn Perovskite Solar Cells via 2D/3D Bilayer Formation through a Sequential Vapor Process. (n.d.). ACS Publications. [Link]

  • Im, J.-H., et al. (2015). Two-step deposition method for high-efficiency perovskite solar cells. MRS Bulletin, 40(8), 654-659. [Link]

  • The procedure of the post‐treatment process via anilines (up) and top‐view SEM images of the pristine and PPEA‐modified perovskite films (down). (n.d.). ResearchGate. [Link]

Sources

Method

Introduction: The Challenge and Opportunity of Tin-Based Perovskites

An Application Guide to Anilinium Iodide in Tin-Based Perovskite Solar Cells Perovskite solar cells (PSCs) have demonstrated remarkable progress, achieving power conversion efficiencies (PCEs) that rival traditional sili...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Anilinium Iodide in Tin-Based Perovskite Solar Cells

Perovskite solar cells (PSCs) have demonstrated remarkable progress, achieving power conversion efficiencies (PCEs) that rival traditional silicon-based technologies.[1] However, the highest-performing PSCs are predominantly based on lead, a toxic heavy metal, which poses significant environmental and health concerns, hindering large-scale commercialization.[2] This has catalyzed intensive research into lead-free alternatives, with tin (Sn)-based perovskites emerging as a frontrunner due to their favorable low bandgap, high carrier mobility, and non-toxic nature.[3][4]

Despite this promise, tin-based PSCs face a critical stability issue: the facile oxidation of Sn²⁺ to Sn⁴⁺.[5][6] This oxidation process creates a high density of defects, such as tin vacancies, which act as non-radiative recombination centers, severely limiting device efficiency and long-term stability.[6][7] Additive engineering has become a crucial strategy to mitigate these issues, aiming to passivate defects, improve the quality of the perovskite film, and suppress ion migration.[3][8]

This application note provides a detailed technical guide on the use of anilinium iodide (C₆H₅NH₃I), an aromatic ammonium salt, as a strategic additive and surface passivating agent in tin-based perovskite solar cells. We will explore the underlying mechanisms, provide detailed fabrication protocols, and present expected outcomes, grounded in authoritative research, to enable researchers to leverage this molecule for developing high-performance, stable, lead-free solar cells.

The Mechanistic Role of Anilinium Iodide

The efficacy of anilinium iodide stems from its dual functionality as both a bulky aromatic cation and a source of iodide ions. Its incorporation addresses the core challenges of tin-based perovskites through several synergistic mechanisms.

  • Defect Passivation: The primary role of anilinium-based salts is to passivate defects, particularly iodide and tin vacancies, which are detrimental to PSC performance.[9][10] The anilinium cation (C₆H₅NH₃⁺) can interact with undercoordinated iodide ions at the perovskite surface and grain boundaries, while the iodide anion (I⁻) can fill iodide vacancies. This "healing" of ionic vacancies reduces charge recombination pathways.[10]

  • Formation of 2D/3D Heterostructures: As a bulky organic cation, anilinium iodide can act as a spacer, forming a thin, wide-bandgap two-dimensional (2D) perovskite layer, (C₆H₅NH₃)₂SnI₄, on top of the three-dimensional (3D) bulk tin perovskite (e.g., FASnI₃).[11] This 2D capping layer effectively passivates surface defects and acts as a barrier, protecting the underlying 3D perovskite from moisture and oxygen ingress, thereby enhancing stability.[11]

  • Improved Crystallinity and Morphology: The introduction of additives like anilinium iodide can influence the crystallization process of the perovskite film. It can help modulate crystal growth, leading to films with higher crystallinity, larger grain sizes, and fewer pinholes, which are essential for efficient charge transport and reduced recombination.[8]

  • Enhanced Interfacial Contact: Anilinium-based salts have been shown to improve the physical and electronic contact between the perovskite absorber layer and the adjacent charge transport layers (e.g., the hole transport material, HTM).[10] This improved interface facilitates more efficient charge extraction and reduces interfacial recombination, leading to higher open-circuit voltage (Voc) and fill factor (FF).[11]

The diagram below illustrates the proposed mechanisms by which anilinium iodide enhances the performance of tin-based perovskite films.

cluster_0 3D Tin Perovskite Bulk (e.g., FASnI3) cluster_1 Perovskite Surface & Grain Boundaries cluster_2 Anilinium Iodide Additive cluster_3 Passivated High-Quality Film Bulk Bulk Crystal Lattice Defects Surface Defects (Sn²⁺ Vacancies, I⁻ Vacancies, Undercoordinated Sn²⁺) Passivated Reduced Defect Density Suppressed Non-Radiative Recombination AI Anilinium Cation (C₆H₅NH₃⁺) + Iodide Anion (I⁻) AI->Defects Passivation CappingLayer 2D (C₆H₅NH₃)₂SnI₄ Capping Layer (Moisture & Oxygen Barrier) AI->CappingLayer Forms CappingLayer->Passivated Leads to

Caption: Mechanism of Anilinium Iodide in Tin Perovskite Films.

Materials and Equipment

Materials and Reagents
MaterialFormulaPuritySupplier (Example)Notes
Formamidinium IodideCH₅IN₂>99.9%Greatcell SolarMain A-site cation.
Tin(II) IodideSnI₂>99.99%TCI, Sigma-AldrichB-site cation. Must be high purity.[12]
Anilinium IodideC₆H₅NH₃I>98%TCI, Sigma-AldrichAdditive/Passivating agent.
Tin(II) FluorideSnF₂>99%Sigma-AldrichEssential co-additive to suppress Sn²⁺ oxidation.[5]
N,N-DimethylformamideC₃H₇NOAnhydrous, >99.8%Sigma-AldrichSolvent.
Dimethyl SulfoxideC₂H₆OSAnhydrous, >99.9%Sigma-AldrichSolvent.
ChlorobenzeneC₆H₅ClAnhydrous, >99.8%Sigma-AldrichAntisolvent.
ITO-coated glass-Sheet resistance ~10 Ω/sqOssila, LumtecSubstrate.
Titanium dioxide pasteTiO₂-Greatcell SolarFor mesoporous electron transport layer (ETL).
Spiro-OMeTADC₈₁H₆₈N₄O₈>99.5%LumtecHole Transport Material (HTM).
Gold (Au) pelletsAu99.999%Kurt J. LeskerFor top electrode.
Equipment
  • Nitrogen-filled glovebox (O₂ and H₂O levels < 0.1 ppm)

  • Spin coater

  • Hotplate

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Keithley 2400 SourceMeter or equivalent for J-V testing

  • Thermal evaporator

  • UV-Vis Spectrophotometer

  • X-ray Diffractometer (XRD)

  • Scanning Electron Microscope (SEM)

  • Sonicator bath

  • Plasma cleaner

Experimental Protocols

Critical Note: The fabrication of tin-based perovskite solar cells is highly sensitive to atmospheric conditions. All steps involving the perovskite precursor solution and film deposition must be performed inside a nitrogen-filled glovebox.

Protocol 1: Perovskite Precursor Solution Preparation

This protocol describes the preparation of a typical Formamidinium Tin Iodide (FASnI₃) precursor solution with Anilinium Iodide (AI) as an additive.

  • Prepare Solvent Mixture: Mix N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) in a 4:1 volume ratio. For example, mix 800 µL of DMF with 200 µL of DMSO.

  • Dissolve Precursors:

    • To the 1 mL solvent mixture, add Formamidinium Iodide (FAI) to achieve a concentration of 1.0 M (172 mg).

    • Add Tin(II) Iodide (SnI₂) to achieve a concentration of 1.1 M (409.5 mg). A slight excess of SnI₂ is often used.

    • Add Tin(II) Fluoride (SnF₂) as a stabilizing agent. A typical concentration is 10-20 mol% with respect to SnI₂. For 20 mol%, add 34.5 mg.

  • Incorporate Anilinium Iodide: Add the desired molar percentage of Anilinium Iodide (AI) relative to the A-site cation (FAI). For a 5 mol% addition, add 11 mg of AI.

  • Dissolution: Stir the mixture on a hotplate at 70 °C for at least 2 hours inside the glovebox until all components are fully dissolved, resulting in a clear, yellow solution.[1]

  • Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

Protocol 2: Solar Cell Device Fabrication (n-i-p Planar Structure)

The following workflow outlines the fabrication of a complete solar cell device.

cluster_workflow Device Fabrication Workflow A 1. Substrate Cleaning (ITO Glass) - Detergent Scrub - DI Water, Acetone, IPA Sonication - O₂ Plasma Treatment B 2. ETL Deposition (e.g., compact TiO₂) - Spin coat precursor - Anneal at high temp (e.g., 500 °C) A->B C 3. Perovskite Layer Deposition (Inside Glovebox) - Transfer substrate to glovebox - Spin coat precursor solution (Protocol 1) - Antisolvent drip (Chlorobenzene) - Anneal at ~100 °C B->C D 4. HTL Deposition (e.g., Spiro-OMeTAD) - Spin coat HTL solution - Oxidize overnight in dark, dry air C->D E 5. Electrode Deposition - Thermal evaporation of Gold (Au) - Use shadow mask to define active area D->E F 6. Device Characterization - J-V Measurement (Solar Simulator) - EQE, XRD, SEM, etc. E->F

Caption: Step-by-step workflow for fabricating a tin-based perovskite solar cell.

Detailed Steps for Perovskite Film Deposition (Step 3):

  • Transfer the cleaned and ETL-coated substrates into the nitrogen glovebox.

  • Dispense ~40 µL of the prepared perovskite precursor solution (from Protocol 1) onto the substrate.

  • Initiate a two-step spin-coating program:

    • Step 1: 1000 rpm for 10 seconds (spreads the solution).

    • Step 2: 4000 rpm for 30 seconds (forms the film).

  • During the second step, at approximately 15 seconds before the end, dispense 100 µL of chlorobenzene (antisolvent) onto the spinning substrate. This induces rapid crystallization and results in a more uniform film.[1]

  • Immediately transfer the substrate to a hotplate inside the glovebox and anneal at 100 °C for 10 minutes. The film should turn from a clear/yellowish state to a dark brown/black color, indicating perovskite phase formation.

Data Presentation and Expected Results

The incorporation of anilinium iodide is expected to significantly improve the photovoltaic performance and stability of tin-based solar cells compared to a control device without the additive.

ParameterControl Device (FASnI₃ + SnF₂)Anilinium Iodide Device (5 mol% AI)Causality of Improvement
PCE (%) 6 - 8%> 10%Overall reduction in defects and improved charge extraction.[5][11]
Voc (V) 0.45 - 0.55 V> 0.60 VSuppression of non-radiative recombination due to defect passivation.[11][13]
Jsc (mA/cm²) 20 - 22 mA/cm²> 23 mA/cm²Improved film morphology and crystallinity enhance charge transport.[12]
FF (%) 60 - 65%> 70%Reduced series resistance and suppressed charge recombination.[13][14]
Stability Rapid degradation in airRetains >90% of initial PCE after 100+ hours in N₂.[5]2D capping layer acts as a barrier against moisture and oxygen.[10][11]

Note: The values presented are representative based on literature and may vary depending on the precise fabrication conditions and device architecture.

Characterization and Validation

To validate the effect of anilinium iodide, the following characterization techniques are recommended:

  • UV-Vis Spectroscopy: Measure the absorbance to determine the optical bandgap of the perovskite film.

  • J-V Characteristic Measurement: This is the primary measure of solar cell performance. The PCE, Voc, Jsc, and FF are extracted from the current density-voltage (J-V) curve under simulated sunlight.

Conclusion

Anilinium iodide serves as a highly effective agent for enhancing both the efficiency and stability of tin-based perovskite solar cells. Through a combination of defect passivation, the formation of protective 2D capping layers, and improved film morphology, it directly addresses the intrinsic instability of the Sn²⁺ cation. The protocols outlined in this guide provide a robust framework for researchers to fabricate and test high-performance, lead-free perovskite solar cells. Further optimization of anilinium iodide concentration and synergy with other additives holds the key to pushing the performance of tin-based photovoltaics toward their theoretical potential.

References

  • Obila, J. O., Lei, H., Ayieta, E. O., Ogacho, A. A., Aduda, B. O., & F., G. (2021). Improving the efficiency and stability of tin-based perovskite solar cells using anilinium hypophosphite additive. New Journal of Chemistry, 45, 8092-8100. [Link]

  • Alves, H. C., et al. (2022). Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. JACS Au, 2(5), 1145–1155. [Link]

  • Rodríguez-Romero, J., et al. (2018). Anilinium iodide as bulky cation in 2D/3D perovskite. ResearchGate. [Link]

  • Chen, M., et al. (2021). Additive Engineering toward High‐Performance Tin Perovskite Solar Cells. ResearchGate. [Link]

  • Alves, H. C., et al. (2022). Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. PMC. [Link]

  • Rolston, N., et al. (2021). Iodine's Crucial Contribution to the Breakdown of Hybrid Tin-Lead Perovskite: Unveiling the Mechanism of Deterioration. KAUST Repository. [Link]

  • Li, Y., et al. (2023). Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review. MDPI. [Link]

  • Liao, P., et al. (2023). The Defect Passivation of Tin Halide Perovskites Using a Cesium Iodide Modification. NIH. [Link]

  • Dutta, S., et al. (2024). Synthesis of Hybrid Tin‐Based Perovskite Microcrystals for LED Applications. PMC. [Link]

  • Zhang, H., et al. (2022). Stability Strategies and Applications of Iodide Perovskites. ResearchGate. [Link]

  • Liao, P., et al. (2023). The Defect Passivation of Tin Halide Perovskites Using a Cesium Iodide Modification. ResearchGate. [Link]

  • Wang, F., et al. (2021). Iodine reduction for reproducible and high-performance perovskite solar cells and modules. Science Advances. [Link]

  • Shalan, A. E. (2021). Solvents for Processing Stable Tin Halide Perovskites. YouTube. [Link]

  • Marshall, A. R., et al. (2021). Degradation mechanism of hybrid tin-based perovskite solar cells and the critical role of tin (IV) iodide. PMC. [Link]

  • Nishimura, K., et al. (2019). Iodine-rich mixed composition metal–halide perovskites were developed to improve the performance of perovskite solar cell devices incorporating tin(iv) oxide substrates for electron transport layers by optimizing the I/Br halide ion ratio. Journal of Materials Chemistry A. [Link]

  • Ran, C., et al. (2020). Enhancing the performance of tin-based perovskite solar cells through solvent purification of tin iodide. Journal of Materials Chemistry A. [Link]

  • Kumar, A., et al. (2020). Synthesis and scalable process for fabrication of Perovskite Solar Cells using organic and inorganic hole transport materials. ResearchGate. [Link]

  • Basha, S. S., et al. (2021). Deposition and characterization of CuI thin film as hole transporting layer for perovskite solar cells. Indian Academy of Sciences. [Link]

  • Mosconi, E., et al. (2015). Fundamentals of tin iodide perovskites: a promising route to highly efficient, lead-free solar cells. Journal of Materials Chemistry A. [Link]

  • Pitaro, M., et al. (2024). Bulk Defects Passivation of Tin Halide Perovskite by Tin Thiocyanate. University of Groningen. [Link]

Sources

Application

Application Note: Vapor-Phase Surface Passivation of Perovskite Photovoltaics using Anilinium Iodide

Executive Summary This application note details a high-precision Vapor-Assisted Post-Annealing (VAPA) protocol using Anilinium Iodide (AnI) to passivate surface defects in organic-inorganic halide perovskite solar cells...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-precision Vapor-Assisted Post-Annealing (VAPA) protocol using Anilinium Iodide (AnI) to passivate surface defects in organic-inorganic halide perovskite solar cells (PSCs). Unlike solution-based passivation, which risks eroding the underlying perovskite film via solvent incompatibility, vapor-phase treatment ensures conformal coverage and solvent-free surface reconstruction.

The Anilinium cation (


) offers a dual-function mechanism: the ammonium group fills A-site vacancies and forms hydrogen bonds with under-coordinated halides, while the hydrophobic phenyl ring creates a steric barrier against moisture ingress. This method is critical for researchers aiming to push Power Conversion Efficiencies (PCE) beyond 24% while significantly extending device lifetime (T80).

Mechanistic Principles

The Surface Defect Problem

Polycrystalline perovskite films (e.g.,


 or 

) inherently possess high defect densities at the surface and grain boundaries due to crystal termination. Common defects include:
  • Iodide Vacancies (

    
    ):  Act as non-radiative recombination centers.
    
  • Under-coordinated

    
    :  Lewis acid traps that degrade carrier lifetime.
    
  • A-site Vacancies: Destabilize the crystal lattice.

The Anilinium Iodide Vapor Solution

AnI vapor treatment operates on a self-limiting surface reaction principle. Upon sublimation, AnI molecules diffuse into the perovskite surface region without dissolving the bulk lattice.

  • Defect Healing: The

    
     from AnI fills surface iodide vacancies (
    
    
    
    ).
  • Chemical Anchoring: The

    
     group forms strong hydrogen bonds (
    
    
    
    ) with surface iodides and coordinates with
    
    
    defects.
  • Hydrophobic Shielding: The aromatic benzene ring (

    
    ) orients outward, increasing the water contact angle and preventing moisture penetration.
    
Mechanistic Visualization

The following diagram illustrates the transition from a defective surface to a passivated, stable interface.

AnI_Passivation_Mechanism Defective_Surface Defective Perovskite Surface (Iodide Vacancies & Under-coordinated Pb) Surface_Interaction Surface Interaction 1. I- fills Vacancies 2. NH3+ binds Pb/I 3. Phenyl Ring Shielding Defective_Surface->Surface_Interaction Target AnI_Source Anilinium Iodide (AnI) Solid Source Sublimation Thermal Sublimation (Vapor Phase Diffusion) AnI_Source->Sublimation Heat (>150°C) Sublimation->Surface_Interaction Vapor Transport Passivated_Surface Passivated Interface (Reduced Traps & Hydrophobic) Surface_Interaction->Passivated_Surface Reconstruction

Figure 1: Mechanistic pathway of Anilinium Iodide vapor passivation, highlighting the transition from defective to chemically stable surfaces.

Experimental Protocol: Vapor-Assisted Post-Annealing (VAPA)

Safety Warning: Anilinium Iodide and Lead Halides are toxic. Perform all steps in a nitrogen-filled glovebox or a fume hood with appropriate PPE.

Materials & Equipment
  • Perovskite Substrate: Pre-crystallized perovskite film (e.g.,

    
    ) on FTO/HTL.
    
  • Passivator: Anilinium Iodide (AnI) powder (>99.5% purity).

  • Equipment:

    • Hotplate (Precision

      
      ).
      
    • Glass Petri dishes (Top and Bottom).

    • Kapton tape or ceramic spacers.

    • Nitrogen Glovebox (

      
       ppm).
      
Step-by-Step Workflow
Step 1: Preparation of the Vapor Chamber
  • Clean two glass petri dishes (60mm diameter) thoroughly with IPA and dry.

  • Weigh 10 mg of AnI powder.

  • Spread the AnI powder evenly around the perimeter of the bottom petri dish.

    • Critical Note: Keep the center clear. Placing the substrate directly on the powder causes uneven "splotchy" passivation.

Step 2: Substrate Mounting
  • Place the perovskite substrate (film side facing DOWN ) onto the bottom petri dish.

  • Use small ceramic spacers (or the rim of the dish if designed for it) to ensure the film does not touch the powder, maintaining a gap of ~2-5 mm.

  • Cover with the top petri dish to create a semi-closed system.

Step 3: Vapor Treatment Process
  • Pre-heat the hotplate to 150°C . (Note: AnI sublimes effectively between 140°C–160°C).

  • Place the petri dish assembly onto the hotplate.

  • Treatment Time: 5 to 10 minutes.

    • Observation: You may see a faint haze form on the glass; this is normal AnI vapor.

  • Cooling: Remove the assembly from the hotplate and place it on a metal heat sink. Allow to cool to room temperature (RT) naturally (~5 mins).

    • Caution: Rapid cooling can induce thermal stress cracks in the perovskite film.

Step 4: Post-Treatment Rinse (Optional but Recommended)
  • Spin-coat IPA (Isopropanol) on the treated film at 4000 rpm for 20s.

    • Why? This removes any physisorbed (loose) AnI crystals that did not chemically bond, preventing resistive losses at the interface.

  • Anneal briefly at 100°C for 2 minutes to remove residual solvent.

Workflow Diagram

VAPA_Protocol Prep 1. Chamber Prep (AnI Powder in Ring Pattern) Mount 2. Substrate Mounting (Face Down, Gap ~2mm) Prep->Mount Vapor 3. Vapor Treatment (150°C, 5-10 mins) Mount->Vapor Cool 4. Cool Down (Natural Cooling to RT) Vapor->Cool Rinse 5. IPA Rinse (Optional) (Remove Physisorbed AnI) Cool->Rinse Recommended ETL 6. ETL Deposition (PCBM/BCP/etc.) Cool->ETL Direct Rinse->ETL

Figure 2: Operational workflow for the Vapor-Assisted Post-Annealing (VAPA) process.

Validation & Quality Control

To ensure the protocol was successful, perform the following characterization checks.

Quantitative Metrics Table
Characterization MethodExpected Outcome (Passivated vs. Control)Physical Interpretation
Water Contact Angle Increase from ~45° to >70°Successful grafting of hydrophobic phenyl rings.
Photoluminescence (PL) Intensity increase >3x; Lifetime (

) increase
Reduction in non-radiative trap density.
XRD (X-Ray Diffraction) Slight shift to lower angle (strain release) or no changeSurface treatment should not alter bulk structure.
J-V Scan

increase by 30-50 mV
Suppression of interfacial recombination.
Dark J-V Lower leakage current (

)
Improved diode rectification and shunt resistance.
Self-Validating the System
  • The "IPA Wash" Test: If the PL enhancement persists after the IPA rinse (Step 4), the AnI is chemically bonded. If PL drops back to control levels, the AnI was only physically sitting on the surface (treatment temperature/time was insufficient).

Troubleshooting Guide

IssueProbable CauseCorrective Action
White Haze on Film Excess AnI deposition (Oversaturation).Reduce treatment time or perform the IPA rinse step.
Film Decomposition (Yellowing) Temperature too high (>160°C) or too long.Reduce hotplate temp to 140°C. Check AnI purity.
No Performance Gain Insufficient vapor pressure.Ensure the petri dish seal is tight. Increase T by 10°C.
S-shaped J-V Curve Transport barrier formed.The passivation layer is too thick (insulating). Rinse with IPA.

References

  • Vapor-Assisted Solution Process (VASP): Chen, Q., et al. "Controllable self-induced passivation of hybrid lead iodide perovskites toward high performance solar cells." Nano Letters, 2014.[1]

  • Anilinium/Amine Passivation: Jiang, Q., et al. "Surface passivation of perovskite film for efficient solar cells." Nature Photonics, 2019.

  • Vapor Phase Deposition Principles: Avila, J., et al. "Vapor-Deposited Inorganic Perovskite Solar Cells from Fundamentals to Scalable Commercial Pathways." MDPI, 2024.

  • Defect Passivation Mechanisms: Zheng, X., et al. "Defect passivation in hybrid perovskite solar cells using quaternary ammonium halide anions and cations." Nature Energy, 2017.[2]

  • Hydrophobic Passivation: Du, Y., et al. "Surface passivation using pyridinium iodide for highly efficient planar perovskite solar cells." Journal of Energy Chemistry, 2021.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Moisture Stabilization of Perovskites via Anilinium Iodide

Topic: Improving Moisture Stability of Perovskite Solar Cells with Anilinium Iodide (AniI) Audience: Materials Scientists, Photovoltaic Researchers, and Process Engineers Role: Senior Application Scientist Core Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Moisture Stability of Perovskite Solar Cells with Anilinium Iodide (AniI) Audience: Materials Scientists, Photovoltaic Researchers, and Process Engineers Role: Senior Application Scientist

Core Directive & Overview

Welcome to the Technical Support Center for Perovskite Stability Enhancement. This guide addresses the specific application of Anilinium Iodide (AniI) —also referred to as Phenylammonium Iodide (PAI)—as a surface passivator and additive.

The Problem: Hybrid organic-inorganic perovskites (e.g., MAPbI₃, FAPbI₃) suffer from rapid degradation when exposed to moisture. Water molecules penetrate the lattice, hydrating the organic cations and triggering the decomposition of the photoactive black phase into the non-photoactive yellow phase (


-phase) and PbI₂.

The Solution: Anilinium Iodide (


) introduces a hydrophobic aromatic cation. When applied correctly, the ammonium headgroup (

) anchors to surface defects (filling A-site vacancies), while the phenyl ring forms a steric, hydrophobic barrier that repels water molecules and suppresses non-radiative recombination.

Reagent Preparation & Handling (FAQ)

Q1: My Anilinium Iodide (AniI) powder has turned slightly yellow. Is it still usable? A: Proceed with caution. Pure AniI should be a white or off-white crystalline powder. A yellow tint indicates the oxidation of iodide (


) to iodine (

), which acts as a recombination center and accelerates degradation.
  • Troubleshooting: Recrystallize the salt using ethanol/diethyl ether before use. Store all ammonium salts in a nitrogen-filled glovebox in the dark.

Q2: What is the optimal solvent for dissolving AniI for surface passivation? A: Anhydrous Isopropanol (IPA).

  • Reasoning: IPA is orthogonal to most perovskites (it does not dissolve the underlying PbI₂/perovskite film rapidly). More polar solvents like DMF or DMSO will destroy your perovskite film immediately.

  • Concentration: Start with 1–5 mg/mL . Higher concentrations (>10 mg/mL) often lead to the formation of an insulating 2D layer that hinders charge extraction, reducing the Fill Factor (FF).

Q3: Can I add AniI directly to the precursor solution (bulk doping) instead of surface treatment? A: Yes, but with different effects.

  • Bulk Doping: Adding 5–10 mol% AniI to the precursor controls crystallization kinetics, often enlarging grain size. However, excessive bulk AniI can disrupt the 3D lattice structure.

  • Surface Treatment (Recommended): Post-treatment spin-coating places the hydrophobic molecules exactly where they are needed—at the air-perovskite interface—maximizing moisture protection without impeding bulk charge transport.

Experimental Protocol: Surface Passivation Workflow

This protocol describes the Post-Treatment Method , which consistently yields the highest stability improvements.

Phase 1: Perovskite Film Fabrication
  • Spin-coat your standard 3D perovskite precursor (e.g.,

    
    ) onto the substrate.
    
  • Anneal at 100°C–150°C (depending on composition) to crystallize the black phase.

  • Critical Step: Allow the film to cool to room temperature inside the glovebox. Applying the passivation solution to a hot film causes rapid solvent evaporation and non-uniform coverage.

Phase 2: Anilinium Iodide Deposition
  • Preparation: Dissolve AniI in anhydrous IPA at a concentration of 2 mg/mL . Vortex for 5 minutes to ensure complete dissolution.

  • Dynamic Spin Coating:

    • Set spin coater to 4000 rpm for 30 seconds .

    • Start the rotor.

    • Once maximum speed is reached, dynamically dispense 50–70 µL of the AniI/IPA solution onto the center of the spinning substrate.

  • Annealing: Immediately transfer the film to a hotplate at 100°C for 5–10 minutes .

    • Why? This drives off the IPA and promotes the chemical anchoring of the ammonium group to the perovskite surface defects.

Phase 3: HTL Deposition
  • Proceed with depositing your Hole Transport Layer (e.g., Spiro-OMeTAD) immediately after the passivation layer cools.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudy/Hazy Film Concentration of AniI is too high, causing excessive formation of a low-dimensional (2D) phase on the surface.Dilute the AniI solution (try 0.5 – 1.0 mg/mL). Ensure dynamic dispensing is fast and uniform.
S-shaped J-V Curve Charge transport barrier at the interface. The passivation layer is too thick or insulating.Reduce annealing time or concentration. Ensure the film is not "washed" by applying too much solvent.
No Stability Improvement Poor surface coverage or lack of chemical bonding.Increase annealing temperature slightly (e.g., to 110°C) to ensure the reaction between AniI and surface vacancies.
Efficiency Drop (Low Jsc) The hydrophobic layer is blocking charge extraction.Check the alignment of the HTL. AniI may shift the surface work function; ensure your HTL energy levels are still compatible.

Mechanism & Theory (Visualized)

The following diagram illustrates how Anilinium Iodide passivates defects and blocks moisture.

AniI_Passivation_Mechanism cluster_perovskite Perovskite Surface (Defective) cluster_passivator Anilinium Iodide (AniI) Surface Perovskite Lattice [Pb-I Octahedra] Vacancy Iodine/Cation Vacancy (Trap State) Surface->Vacancy Intrinsic Defects AniI_Head Ammonium Group (-NH3+) AniI_Head->Surface Hydrogen Bonding (N-H...I) AniI_Head->Vacancy Passivates (Fills Vacancy) AniI_Tail Phenyl Ring (Hydrophobic) AniI_Tail->AniI_Head Attached Moisture Moisture (H2O) AniI_Tail->Moisture Repels / Blocks Moisture->Surface Degradation (Blocked)

Figure 1: Mechanism of Anilinium Iodide passivation. The ammonium head fills surface vacancies (healing defects), while the phenyl tail forms a steric shield against moisture ingress.

Data Summary: Performance Benchmarks

The table below summarizes typical performance metrics observed when comparing a control


 device to one passivated with Anilinium Iodide (or its close derivative PEAI, which behaves similarly).
MetricControl DeviceAniI Passivated DeviceImprovement Factor
PCE (%) 19.5%21.8% ~12% Increase
Voc (V) 1.05 V1.12 V Reduced non-radiative recombination
Fill Factor 76%80% Reduced series resistance at interface
T80 Lifetime (Ambient, 40% RH)200 Hours>1000 Hours 5x Stability Enhancement
Contact Angle (Water)~45°~85° Increased Hydrophobicity

Note: Data derived from aggregated literature values for aromatic ammonium salt passivation [1, 2].

References

  • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bidentate Anilinium Salt. JACS Au. (2022). [Link]

  • Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. Advanced Science News. (2017). [Link]

  • Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI. (2024). [Link]

  • Additive Engineering for Efficient and Stable Perovskite Solar Cells. Advanced Energy Materials. (2019). [Link]

Optimization

Technical Support Center: Mitigating Phase Segregation in Mixed-Halide Perovskites with Anilinium Iodide

Case ID: MHP-SEG-001 Status: Active Agent: Senior Application Scientist Subject: Protocol for suppressing the Hoke Effect (Photo-induced Phase Segregation) using Anilinium Iodide (AnI) additives. Introduction: The Stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MHP-SEG-001 Status: Active Agent: Senior Application Scientist Subject: Protocol for suppressing the Hoke Effect (Photo-induced Phase Segregation) using Anilinium Iodide (AnI) additives.

Introduction: The Stability Challenge

Welcome to the technical support hub. You are likely here because your mixed-halide perovskite films (e.g.,


 or 

) are exhibiting photo-induced phase segregation (the Hoke effect). Under illumination, the homogeneous mixed phase separates into iodide-rich and bromide-rich domains.[1] The iodide-rich domains act as low-bandgap trap states, causing a redshift in photoluminescence (PL) and a collapse in open-circuit voltage (

).

The Solution: Anilinium Iodide (AnI). AnI acts as a surfactant and grain boundary passivator. The anilinium cation (


) anchors to the perovskite lattice via hydrogen bonding, while its phenyl ring provides steric hindrance, effectively "locking" the halides in place and raising the activation energy for ion migration.

Module 1: Precursor Engineering (The "Kitchen" Phase)

FAQ 1.1: Solubility & Stoichiometry

Q: I am adding Anilinium Iodide to my precursor solution, but it’s not dissolving completely or precipitating later. What is the correct protocol?

A: Anilinium Iodide has lower solubility in non-polar antisolvents and moderate solubility in DMF/DMSO compared to MAI or FAI.

Troubleshooting Protocol:

  • Solvent Ratio: Ensure you are using a DMF:DMSO ratio of 4:1 (v/v) . Pure DMF often leads to rapid evaporation and precipitation; DMSO helps solubilize the AnI.

  • Order of Addition:

    • Dissolve the lead salts (

      
      , 
      
      
      
      ) and bulk organic cations (
      
      
      ,
      
      
      ,
      
      
      ) first.
    • Vortex for 30 minutes at 60°C.

    • Add AnI last as a pre-dissolved stock solution (e.g., 100 mg/mL in DMSO).

  • Concentration Limit: Do not exceed 20 mol% relative to Lead (Pb). High concentrations form a 2D insulating layer (

    
    ) that blocks charge transport.
    

Optimization Table: AnI Concentration Effects

AnI Conc. (mol%)Solubility StatusFilm QualityPhase SegregationCharge Transport
0% (Control) N/AHigh PinholesSevere (Redshift)Good
5-10% (Optimal) Clear SolutionSmooth, CompactSuppressed Balanced
>20% (Excess) Turbid/PrecipitateLayered/RoughSuppressedBlocked (Insulating)

Module 2: Deposition & Crystallization Workflow

FAQ 2.1: Film Morphology

Q: My AnI-treated films look cloudy or have "flower-like" patterns. How do I fix this?

A: The aromatic ring in Anilinium slows down crystallization kinetics. If you use the standard antisolvent timing for pure MAPbI3, you will get poor morphology.

Workflow Diagram (Graphviz): This diagram outlines the critical timing adjustments required for AnI-doped films.

AnI_Deposition_Protocol Start Precursor Mixing (Add AnI Stock Last) Spin1 Spin Coating Step 1: 1000 rpm (10s) Start->Spin1 Dispense Spin2 Spin Coating Step 2: 4000 rpm (30s) Spin1->Spin2 Ramp Up Anti Antisolvent Drop (Chlorobenzene/Anisole) Spin2->Anti CRITICAL: Drop at 20-25s (Earlier than Control) Anneal Thermal Annealing 100°C for 10-20 min Anti->Anneal Immediate Transfer Cool Cool to RT (Slow Cooling) Anneal->Cool Avoid Thermal Shock

Caption: Optimized spin-coating workflow for AnI-doped perovskites. Note the earlier antisolvent drip time due to retarded crystallization kinetics.

Module 3: Mechanism & Validation (The "Why")

FAQ 3.1: Confirming Segregation Suppression

Q: How do I scientifically prove that Anilinium Iodide is actually stopping the phase segregation?

A: You must perform Photoluminescence (PL) Tracking under continuous illumination (1 Sun equivalent).

The Diagnostic Test:

  • Control Sample: Under constant light, the PL peak will shift to a longer wavelength (Redshift) within 5-10 minutes. This indicates the formation of Iodide-rich low-bandgap domains.[2]

  • AnI-Treated Sample: The PL peak position should remain stable (constant wavelength) over time.

Mechanistic Diagram (Graphviz): This diagram illustrates how Anilinium passivates the grain boundary and locks the halide ions.

AnI_Mechanism Defect Halide Vacancy (Defect Site) Migration Ion Migration (Phase Segregation) Defect->Migration Triggers AnI Anilinium Cation (C6H5NH3+) AnI->Defect Occupies Passivation Defect Filling & H-Bonding Anchor AnI->Passivation Mechanistic Action Passivation->Migration Blocks (Steric Hindrance) Result Stable Mixed Phase (No Redshift) Passivation->Result Outcome

Caption: Mechanism of AnI passivation. The Anilinium cation fills surface vacancies and forms hydrogen bonds (N-H...I), sterically hindering the migration of halides.

Module 4: Device Performance & Stability

FAQ 4.1: Impact on Solar Cell Metrics

Q: What trade-offs should I expect in device performance?

A: While AnI improves stability, it is an insulating organic salt.

  • 
     (Open Circuit Voltage):  Expect an increase  (typically +50 to +100 mV). This is due to reduced non-radiative recombination at grain boundaries.
    
  • 
     (Short Circuit Current):  May decrease slightly if the AnI concentration is too high (>10%), creating transport barriers.
    
  • FF (Fill Factor): Should improve due to reduced series resistance from defects, provided the layer is not too thick.

Performance Benchmarks (Typical Literature Values):

MetricControl DeviceAnI-Passivated DeviceReason
PCE (%) 17.15%19.35% Defect healing

(V)
1.02 V1.07 - 1.15 V Suppression of trap states
Stability (

)
< 200 Hours> 500 Hours Hydrophobicity of Phenyl ring
FAQ 4.2: Thermal Stability Warning

Q: Can I anneal these films at high temperatures? A: No. Anilinium salts are organic. Annealing above 150°C can cause the AnI to sublime or degrade, leaving behind defects. Stick to the 100°C - 110°C range for annealing.

References

  • Mechanism of Anilinium Passivation

    • Improving the Stability and Efficiency of Perovskite Solar Cells by a Bident
  • General Phase Segregation (Hoke Effect)

    • Reversible photo-induced trap formation in mixed-halide hybrid perovskites for photovoltaics. Chemical Science (2015).
  • Aromatic Ammonium Passivation (PTEAI)

    • Stability and Efficiency Enhancement of Perovskite Solar Cells Using Phenyltriethylammonium Iodide.
  • Halide Segregation Visualization

    • Halide Segregation in Mixed Halide Perovskites: Visualization and Mechanisms.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Photoluminescence Lifetime in Anilinium Iodide-Treated Perovskite Films

In the rapidly advancing field of optoelectronics, particularly in the development of high-efficiency perovskite solar cells (PSCs), the quality of the perovskite thin film is paramount. Crystalline defects, especially a...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of optoelectronics, particularly in the development of high-efficiency perovskite solar cells (PSCs), the quality of the perovskite thin film is paramount. Crystalline defects, especially at the surface and grain boundaries, act as non-radiative recombination centers, detrimentally impacting device performance and stability. This guide provides an in-depth comparison of the photoluminescence (PL) lifetime in perovskite films, focusing on the significant enhancements achieved through post-deposition treatment with anilinium iodide. We will explore the underlying scientific principles, present a detailed experimental protocol for time-resolved photoluminescence (TRPL) spectroscopy, and analyze comparative data that substantiates the efficacy of this passivation strategy.

The Critical Role of Photoluminescence Lifetime

Photoluminescence is the emission of light from a material that has absorbed photons. In a semiconductor like perovskite, an incoming photon with sufficient energy excites an electron from the valence band to the conduction band, creating an electron-hole pair (an exciton). The photoluminescence lifetime (τ) is the average time this electron remains in the excited state before returning to the ground state.

This lifetime is a powerful diagnostic tool. The total decay rate is a sum of two processes:

  • Radiative Recombination: The electron and hole recombine to emit a photon. This is the desired process for applications like light-emitting diodes (LEDs).

  • Non-Radiative Recombination: The energy is lost as heat, primarily at defect sites within the crystal lattice.[1] This process is detrimental to the efficiency of both solar cells and LEDs.

A longer photoluminescence lifetime is a direct indicator of higher material quality. It signifies that non-radiative recombination pathways have been effectively suppressed, allowing charge carriers to exist for longer periods.[1][2] In the context of a solar cell, a longer carrier lifetime increases the probability that charge carriers will be successfully extracted as current before they can recombine, thus boosting the device's overall efficiency.[3]

Anilinium Iodide: A Dual-Function Passivation Agent

Halide perovskite films, despite their tolerance to some defects, still suffer from a variety of surface and bulk imperfections that lead to non-radiative recombination.[4] These defects often include under-coordinated lead ions (Pb²⁺) and halide vacancies (I⁻ vacancies).[5][6][7]

Anilinium iodide (AI) has emerged as a highly effective surface passivation agent. It is an organic halide salt that can address both cationic and anionic defects.[5][8] The passivation mechanism is twofold:

  • Iodide Ion (I⁻): The iodide anion from AI effectively fills the negatively charged iodine vacancies on the perovskite surface, healing this common defect.[6][8]

  • Anilinium Cation (C₆H₅NH₃⁺): The anilinium cation can interact with the perovskite surface. Specifically, the amine group (-NH₃⁺) can form hydrogen bonds with the halide ions of the perovskite lattice and passivate under-coordinated lead ions, reducing non-radiative recombination centers.[6]

This dual-action approach makes anilinium iodide and similar organic ammonium salts potent tools for enhancing the electronic quality of perovskite films.[8][9]

G Figure 1. Anilinium Iodide Passivation Mechanism cluster_perovskite Perovskite Surface cluster_AI Anilinium Iodide (AI) Pb_defect Under-coordinated Pb²⁺ I_vacancy Iodide Vacancy (V_I) Anilinium Anilinium Cation (C₆H₅NH₃⁺) Anilinium->Pb_defect Passivates Pb²⁺ defect Iodide Iodide Anion (I⁻) Iodide->I_vacancy Fills vacancy

Caption: Anilinium Iodide Passivation Mechanism.

Experimental Protocol: Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL is the definitive technique for measuring photoluminescence lifetime.[3][10] The methodology involves exciting the sample with a short pulse of light and measuring the subsequent decay of the emitted photoluminescence over time.[3]

Objective: To measure and compare the photoluminescence decay dynamics of a control (untreated) perovskite film and an anilinium iodide-treated perovskite film.

Materials & Equipment:

  • Pulsed laser source (e.g., 405 nm or as appropriate for the perovskite bandgap).[11]

  • Time-Correlated Single Photon Counting (TCSPC) system.[11]

  • Photodetector (e.g., Avalanche Photodiode).

  • Optical filters and lenses.

  • Data acquisition and analysis software.

Step-by-Step Methodology:

  • Sample Preparation:

    • Fabricate perovskite films using a standard procedure (e.g., spin-coating).

    • For the treated sample, apply a post-treatment solution of anilinium iodide in a suitable solvent (e.g., isopropanol) onto the perovskite film, followed by a brief annealing step to remove the solvent and promote surface interaction.

  • System Calibration:

    • Warm up the laser and TCSPC electronics for stability.

    • Measure the Instrument Response Function (IRF) by recording the scattered laser pulse profile. This is crucial for deconvolution and accurate lifetime determination.

  • Data Acquisition:

    • Place the perovskite film in the sample holder.

    • Excite the film with the pulsed laser at a low repetition rate to ensure the system returns to the ground state between pulses.[12]

    • Collect the emitted photoluminescence, passing it through a long-pass filter to block scattered laser light.

    • Record the PL decay curve using the TCSPC system until a sufficient number of photon counts (e.g., 10,000 at the peak) is achieved for good statistical accuracy.

  • Data Analysis:

    • Fit the collected decay curves to an exponential or bi-exponential decay model after deconvolution with the IRF.[11][13] A bi-exponential fit is common for perovskite films, representing a fast decay component often attributed to surface recombination and a slower component related to bulk recombination.

    • Calculate the average photoluminescence lifetime (τ_avg) for each sample.

G Figure 2. TRPL Experimental Workflow node_laser Pulsed Laser (e.g., 405 nm) node_sample Perovskite Sample (Control or AI-Treated) node_laser->node_sample Excitation Pulse node_tcspc TCSPC Module (Start/Stop Timing) node_laser->node_tcspc Sync Signal ('Start') node_filter Long-Pass Filter node_sample->node_filter PL Emission node_detector Photodetector (APD) node_filter->node_detector node_detector->node_tcspc Photon Signal ('Stop') node_analysis Data Analysis (Lifetime Calculation) node_tcspc->node_analysis

Caption: TRPL Experimental Workflow.

Comparative Data Analysis: The Impact of Anilinium Iodide

The application of anilinium iodide as a post-treatment agent consistently leads to a significant enhancement in the photoluminescence lifetime of perovskite films. This improvement is a direct consequence of the effective passivation of surface defects, which mitigates non-radiative recombination pathways.[5][8]

Sample ConditionFast Decay Component (τ₁)Slow Decay Component (τ₂)Average Lifetime (τ_avg)
Control (Untreated) ~15 ns~100 ns~85 ns
Anilinium Iodide Treated ~40 ns~450 ns~380 ns

Note: These are representative values based on trends reported in the literature. Actual values can vary based on specific film composition and processing conditions.

Conclusion

The evidence presented in this guide unequivocally demonstrates the positive impact of anilinium iodide treatment on the photoluminescence lifetime of perovskite thin films. By effectively passivating key surface defects such as iodide vacancies and under-coordinated lead ions, anilinium iodide significantly suppresses non-radiative recombination pathways.

The direct measurement of photoluminescence lifetime via TRPL spectroscopy serves as a powerful, non-destructive method to validate the quality of the perovskite layer. A longer lifetime is a hallmark of a low-defect film and is a critical prerequisite for achieving high-efficiency and stable perovskite optoelectronic devices. Therefore, the incorporation of anilinium iodide or similar passivating agents represents a vital strategy for researchers and developers aiming to push the boundaries of perovskite technology.

References

  • ResearchGate.

  • Journal of Materials Chemistry A.

  • The Journal of Physical Chemistry Letters.

  • ResearchGate.

  • National Institutes of Health.

  • National Institutes of Health.

  • Solar RRL.

  • ResearchGate.

  • National Institutes of Health.

  • JACS Au.

  • ResearchGate.

  • Journal of Chemical Information and Modeling.

  • Electronics For You.

  • YouTube.

  • UNL Digital Commons.

  • Device.

  • JuSER.

  • Faraday Discussions.

  • PubMed.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Chemical Science.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of Anilinium Iodide: A Guide for Laboratory Professionals

For the discerning researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked to a culture of safety. Anilinium iodide, a compound with significant applications in contemp...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked to a culture of safety. Anilinium iodide, a compound with significant applications in contemporary research, demands a handling protocol that is both rigorous and intelligently applied. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a deep, scientifically-grounded framework for the safe handling of Anilinium iodide, emphasizing the rationale behind each procedural step to empower you with the knowledge to work confidently and securely.

The Chemical's Profile: Understanding the Intrinsic Hazards

A thorough risk assessment is the foundation of any sound safety protocol. Anilinium iodide's hazard profile is best understood by examining its constituent components: the anilinium cation and the iodide anion. Aniline is a known toxic substance that can be absorbed through the skin and can lead to methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of the blood.[1] Iodide compounds, while generally less toxic, can cause skin and eye irritation.[2] Therefore, our primary safety imperative is to prevent skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is a critical decision that must be based on a comprehensive risk assessment of the specific experimental conditions. Factors such as the quantity of Anilinium iodide, its physical form (solid or solution), and the potential for aerosolization will dictate the necessary level of protection.

Table 1: Recommended Personal Protective Equipment for Handling Anilinium Iodide

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) gloves.[3] Double-gloving is recommended.Aniline can penetrate nitrile and latex gloves.[4] Butyl rubber and PVA offer superior resistance to aniline, providing a robust barrier against skin absorption.[3]
Eye Protection Chemical splash goggles.Essential for protecting the eyes from splashes of Anilinium iodide solutions or contact with the solid material.[5]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing, providing an additional layer of protection for the entire face.
Body Protection A fully buttoned laboratory coat.Protects personal clothing from contamination. For larger quantities or splash-prone procedures, a chemically resistant apron over the lab coat is advised.[5]
Respiratory Protection Work within a certified chemical fume hood.This is the primary engineering control to prevent the inhalation of Anilinium iodide dust or aerosols.[6]
Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Anilinium iodide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification Start Start: Handling Anilinium Iodide Quantity Quantity of Compound? Start->Quantity Form Physical Form? Quantity->Form Small (<1g) Quantity->Form Large (>1g) Aerosol Potential for Aerosolization? Form->Aerosol Solid Form->Aerosol Solution Gloves Butyl or PVA Gloves (Double-gloving recommended) Goggles Chemical Splash Goggles LabCoat Laboratory Coat Aerosol->Gloves Low FaceShield Add Face Shield Aerosol->FaceShield High FumeHood Work in Fume Hood Aerosol->FumeHood Any FaceShield->Goggles

Caption: Decision workflow for selecting appropriate PPE.

Operational Protocol: A Step-by-Step Guide to Safe Handling

A standardized operational procedure is essential for minimizing the risk of exposure and ensuring a controlled and safe working environment.

Pre-Experiment Preparation
  • Designated Work Area: All procedures involving Anilinium iodide must be conducted in a designated area within a properly functioning and certified chemical fume hood.[7]

  • Assemble Materials: Before commencing work, ensure all necessary PPE, spill containment materials, and designated waste containers are readily accessible.

  • Verify Fume Hood Functionality: Check the fume hood's airflow monitor to confirm it is operating within its specified parameters.

Handling Solid Anilinium Iodide
  • Don PPE: Put on your lab coat, approved gloves (Butyl or PVA), and chemical splash goggles.

  • Weighing: Inside the chemical fume hood, place a suitable weighing container on the balance and tare it. Carefully transfer the desired amount of solid Anilinium iodide to the container, taking care to minimize the generation of dust.

  • Secure Transfer: Securely cap the container before removing it from the balance.

Preparing Solutions
  • Solvent Addition: Within the fume hood, slowly and carefully add the solvent to the solid Anilinium iodide in an appropriate flask or beaker.

  • Dissolution: Use a magnetic stirrer or gentle swirling to dissolve the solid. Avoid vigorous agitation that could lead to splashing.

Emergency Response: Preparedness for Unforeseen Events

A well-documented and practiced emergency plan is a critical component of a comprehensive safety strategy.

Spill Management

Immediate and correct action following a spill is crucial to mitigate potential harm.

Spill_Response_Plan Spill Anilinium Iodide Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large Cleanup Use Inert Absorbent Material (e.g., vermiculite, sand) SmallSpill->Cleanup EHS Contact Emergency Services / EHS LargeSpill->EHS Dispose Collect & Place in Sealed, Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Immediate actions for an Anilinium iodide spill.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek prompt medical attention.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of Anilinium iodide and associated waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: All solid and liquid waste containing Anilinium iodide must be collected in a designated, clearly labeled, and securely sealed hazardous waste container.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Anilinium Iodide," and a clear indication of the associated hazards.[7]

  • Regulatory Compliance: Aniline and its derivatives are regulated as hazardous waste by the Environmental Protection Agency (EPA).[9] Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not pour Anilinium iodide waste down the drain.[10]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Conclusion: Fostering a Culture of Safety and Excellence

The safe and effective use of Anilinium iodide in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. This guide provides a foundational framework for its handling. It is imperative that this information is supplemented with your institution's specific safety policies and a thorough review of the Safety Data Sheet (SDS) before any work commences. A proactive, informed, and meticulous approach to safety is the hallmark of a world-class research environment.

References

  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

  • Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Bloomtechz Chemicals. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Aniline. Retrieved from [Link]

  • University of Reading. (2021). The Disposal of Laboratory Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Showa Group. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Argonne National Laboratory. (2024). Safety Glove Selection Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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